Product packaging for Flupyrazofos(Cat. No.:CAS No. 122431-24-7)

Flupyrazofos

Cat. No.: B041365
CAS No.: 122431-24-7
M. Wt: 380.32 g/mol
InChI Key: JZUKGAJJLZRHGL-UHFFFAOYSA-N
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Description

Flupyrazofos is a selective, systemic organophosphate insecticide and acaricide belonging to the pyrazolopyrimidine class, primarily utilized in agricultural chemistry and entomology research. Its core research value lies in its specific mechanism of action as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mites. By irreversibly phosphorylating the serine residue within the enzyme's active site, this compound disrupts cholinergic neurotransmission, leading to acetylcholine accumulation, uncontrolled nerve excitation, paralysis, and ultimately death of the pest. This makes it an invaluable tool for scientists investigating insecticide mode of action, resistance mechanisms, and the development of novel pest control strategies. Researchers employ this compound in studies focused on metabolic pathways, cross-resistance patterns within organophosphates, and its environmental fate and behavior, including degradation kinetics and soil metabolism. It is presented as a high-purity analytical standard or research-grade material to ensure reliable and reproducible results in both in vitro enzymatic assays and in vivo bioefficacy trials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16F3N2O3PS B041365 Flupyrazofos CAS No. 122431-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKGAJJLZRHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058294
Record name Flupyrazofos
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URL https://comptox.epa.gov/dashboard/DTXSID3058294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122431-24-7
Record name Flupyrazofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122431-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupyrazofos
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupyrazofos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Flupyrazofos Action

Acetylcholinesterase Inhibition by Flupyrazofos and its Oxon Metabolite

The principal mechanism of action for this compound, like other organophosphorus compounds, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses. nih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission. nih.gov The inhibitory potency of this compound is significantly enhanced by its metabolic conversion to this compound oxon. tandfonline.comkoreascience.kr

Molecular Binding Dynamics with Target Enzymes

The active site of acetylcholinesterase contains a catalytic triad (B1167595) of amino acid residues, including serine, histidine, and glutamate, which are essential for the hydrolysis of acetylcholine. opcw.org Organophosphates like this compound and its oxon metabolite act by binding to the serine residue within this active site. opcw.org This binding, a phosphorylation of the serine hydroxyl group, is a covalent modification that effectively inactivates the enzyme. wikipedia.org The stability of this organophosphate-enzyme complex renders the inhibition largely irreversible. wikipedia.org The size, shape, and hydrophobicity of the inhibitor molecule influence its ability to access the deeply buried active site of AChE. opcw.org

The binding of inhibitors to AChE can be influenced by the specific amino acid residues within the active site. Key residues involved in ligand interaction include those in the catalytic anionic site (CAS), the peripheral anionic site (PAS), and the acyl pocket. mdpi.comddg-pharmfac.net For instance, interactions such as cation-π stacking with residues like Tyr337 and π-π stacking with Trp86 and Tyr72 are crucial for the binding of various inhibitors. ddg-pharmfac.netmdpi.com

Enzymatic Kinetics of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by organophosphorus compounds can be characterized by kinetic parameters that describe the interaction between the inhibitor and the enzyme. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme. uni-koeln.defluoridealert.org Studies on other organophosphates have demonstrated different types of inhibition, including competitive, non-competitive, and mixed inhibition, depending on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. uni-koeln.dekhanacademy.orgnih.gov For example, a study on chlorpyrifos (B1668852) revealed a mixed inhibition type with a specific Ki value. uni-koeln.de The determination of these kinetic constants is crucial for understanding the potency and mechanism of inhibition. Technical grades of this compound, which contain impurities like this compound oxon and S-methyl this compound, have been shown to exhibit a more potent in vitro and in vivo inhibition of AChE compared to the purified compound. koreascience.kr

Neurotoxicological Cascades Induced by this compound Exposure

The inhibition of acetylcholinesterase by this compound and its oxon metabolite initiates a series of neurotoxicological events. The accumulation of acetylcholine at the synapse leads to a state of cholinergic crisis, characterized by the overstimulation of muscarinic and nicotinic receptors. nih.govopcw.org This can result in a range of symptoms, including but not limited to, sweating, salivation, miosis, paralysis, respiratory failure, and seizures. opcw.org The developmental toxicity of this compound has also been investigated, with studies in rats indicating that it can induce fetal growth retardation at maternally toxic doses. nih.gov

Metabolite-Mediated Biological Activity of this compound

The biological activity and toxicity of this compound are significantly influenced by its metabolism. tandfonline.com The biotransformation of this compound can lead to the formation of metabolites with altered biological properties. nih.govmdpi.comnih.gov

This compound Oxon: Formation Pathways and Enhanced Toxicity

In vitro studies using rat liver microsomes have demonstrated that this compound is oxidatively converted to its oxon metabolite, this compound oxon (O,O-diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazoyl) phosphoric acid ester). tandfonline.com This desulfuration reaction is catalyzed by cytochrome P450 enzymes. tandfonline.com The formation of this compound oxon is a critical bioactivation step, as this metabolite is a more potent inhibitor of acetylcholinesterase than the parent compound. koreascience.kr The presence of this compound oxon as an impurity in technical grade this compound contributes to its higher inhibitory activity against AChE. koreascience.kr

Identification and Characterization of Other Biologically Relevant Metabolites

ParameterValueSource
This compound Oxon Formation Major metabolite from cytochrome P450-mediated desulfuration tandfonline.com
PTMHP Formation Formed from chemical hydrolysis of this compound oxon tandfonline.com
Primary Metabolites in Perfused Rat Liver PTMHP, PTMHP-sulfate, PTMHP-glucuronide nih.gov
This compound Oxon Detection in Perfused Liver Not detected nih.gov
HPLC Quantitation Limit (this compound) 40 ng/ml in rat plasma nih.govresearchgate.net
HPLC Quantitation Limit (PTMHP) 20 ng/ml in rat plasma nih.govresearchgate.net

Comparative Mechanistic Analysis of this compound with Related Pesticides

This compound is an organophosphorus insecticide distinguished by a pyrazole (B372694) moiety in its chemical structure. koreascience.krnih.gov Its primary mode of action, characteristic of organophosphate (OP) pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. smolecule.comrsc.orgconscientiabeam.com The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve impulses, paralysis, and ultimately the death of the pest. smolecule.comwikipedia.org

The molecular process begins with metabolic activation. This compound itself is a phosphorothioate (B77711) (P=S), which is a relatively weak inhibitor of AChE. researchgate.net Within the target organism, it undergoes oxidative desulfuration, a reaction catalyzed by cytochrome P450 monooxygenases, to be converted into its oxygen analog, this compound-oxon (P=O). koreascience.krkoreascience.kr This "oxon" metabolite is a significantly more potent inhibitor of AChE. koreascience.kr Research has shown that technical grades of this compound, which contain impurities like this compound-oxon and S-methyl this compound, exhibit faster and higher inhibition of AChE activity compared to the purified compound, underscoring the role of these metabolites in its toxicity. koreascience.krkoreascience.kr

The active oxon form then interacts with the active site of the AChE enzyme. Organophosphates like this compound-oxon act as efficient inhibitors because they mimic the tetrahedral structure of the transition state formed during the natural hydrolysis of acetylcholine. rsc.org The inhibitor phosphorylates a serine hydroxyl group within the enzyme's active site, forming a stable, covalent bond. rsc.org This phosphorylation effectively deactivates the enzyme. The rate of this inhibition can be quantified by the bimolecular inhibition rate constant (k_i). koreascience.kr The reactivation of the diethylphosphorylated enzyme is extremely slow, leading to a quasi-irreversible inhibition and persistent disruption of nerve function. rsc.org

Studies have quantified the inhibitory effect of this compound on AChE in various insect pests. For instance, the median AChE inhibition concentrations (I₅₀) for this compound were determined to be 92 nM for the 2nd instar larvae of the diamondback moth (Plutella xylostella) and 15 µM for the beet armyworm (Spodoptera exigua), highlighting differential sensitivity among species and larval stages. researchgate.net

Beyond its primary action on AChE, research indicates that this compound may have other molecular effects. Studies in male Fischer 344 rats have shown that this compound can modulate the expression of liver microsomal cytochrome P450 enzymes. nih.gov Specifically, treatment with this compound led to the induction of cytochrome P4502B1/2 proteins while reducing the levels of P4501A1/2 and 2C6 proteins. nih.gov This suggests that this compound can interact with other significant physiological pathways, although AChE inhibition remains its principal insecticidal mechanism.

A comparative analysis of this compound with other well-known organophosphate insecticides, such as chlorpyrifos and diazinon (B1670403), reveals both fundamental similarities and important distinctions in their mechanisms of action.

Core Similarities in Mechanism

The primary insecticidal action for this compound, chlorpyrifos, and diazinon is identical: the inhibition of the acetylcholinesterase (AChE) enzyme. smolecule.comwikipedia.orgwikipedia.org All three belong to the thiophosphoric ester class of organophosphates, meaning they contain a sulfur atom double-bonded to the phosphorus atom (P=S). wikipedia.orgresearchgate.netwikipedia.org Consequently, they all require metabolic bioactivation in the target organism, where the thiono group is oxidized to the more potent oxygen analog (oxon, P=O). wikipedia.orgkoreascience.krwikipedia.org This conversion yields this compound-oxon, chlorpyrifos-oxon, and diazoxon, respectively, which are the primary molecules responsible for phosphorylating and inhibiting AChE. wikipedia.orgkoreascience.krwikipedia.org

Key Mechanistic and Structural Differences

Despite the shared primary mechanism, notable differences exist, primarily stemming from their distinct chemical structures and leading to varied biological profiles.

Chemical Structure: The most significant difference is the heterocyclic moiety attached to the phosphate (B84403) group. This compound is characterized by its unique pyrazole ring. smolecule.com In contrast, chlorpyrifos contains a trichloropyridinyl ring, and diazinon features a pyrimidine (B1678525) ring. wikipedia.orgwikipedia.org This structural uniqueness in this compound is believed to contribute to its enhanced insecticidal properties and its specific activity spectrum. smolecule.com

Cross-Resistance Profile: A critical point of differentiation is the effectiveness of this compound against pest populations that have developed resistance to other organophosphates. Research has shown that this compound exhibits no cross-resistance in strains of diamondback moth that are resistant to other organophosphates (Op-R), pyrethroids (Py-R), and insect growth regulators (IGR-R). koreascience.kroa.mg This suggests that the structural differences in this compound may allow it to overcome certain resistance mechanisms, such as target-site insensitivity or enhanced metabolic detoxification, that affect older organophosphates like chlorpyrifos and diazinon.

Secondary and Alternative Mechanisms: While AChE inhibition is the main toxic pathway, evidence suggests that organophosphates can have differing effects on other biological systems. Chlorpyrifos, for example, has been demonstrated to induce airway hyperreactivity by impairing the function of neuronal M2 muscarinic receptors, an effect that can occur independently of significant AChE inhibition. nih.gov Further studies on chlorpyrifos point to cytotoxicity mediated by oxidative stress and mitochondrial dysfunction as secondary mechanisms. nih.gov Diazinon has also been shown to induce oxidative stress through the formation of reactive oxygen species. researchgate.net For this compound, the most clearly documented secondary effect is the modulation of cytochrome P450 enzymes in rats. nih.gov These divergent secondary effects may contribute to the distinct toxicological profiles observed among different organophosphates. frontiersin.org

The following table provides a comparative summary of the mechanistic features of this compound, chlorpyrifos, and diazinon.

Interactive Data Table: Comparative Analysis of Organophosphate Insecticides

FeatureThis compoundChlorpyrifosDiazinon
Chemical Class OrganophosphateOrganophosphateOrganophosphate
Primary Mechanism Acetylcholinesterase (AChE) Inhibition smolecule.comrsc.orgAcetylcholinesterase (AChE) Inhibition wikipedia.orgAcetylcholinesterase (AChE) Inhibition wikipedia.org
Active Metabolite This compound-oxon koreascience.krChlorpyrifos-oxon wikipedia.orgDiazoxon wikipedia.org
Key Structural Feature Pyrazole ring smolecule.comTrichloropyridinyl ring wikipedia.orgPyrimidine ring wikipedia.org
Reported Secondary Mechanisms Modulation of cytochrome P450 enzymes nih.govM2 receptor dysfunction, oxidative stress, mitochondrial dysfunction nih.govnih.govOxidative stress researchgate.net
Cross-Resistance No cross-resistance reported in certain Op-R strains koreascience.kroa.mgResistance is common in many pest populationsResistance is common in many pest populations wikipedia.org

Advanced Synthetic Methodologies and Structure Activity Relationship Studies of Flupyrazofos

Novel Synthetic Routes for Flupyrazofos and its Analogues

The synthesis of this compound, O,O-diethyl O-(1-phenyl-3-trifluoromethyl-pyrazol-5-yl) phosphorothioate (B77711), involves the strategic combination of its core pyrazole (B372694) heterocycle and the organophosphorus side chain. Research into the synthesis of related compounds provides insight into the methodologies applicable to this compound and its analogues.

The construction of the 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole core is a critical step. Methodologies for synthesizing substituted pyrazoles often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.org For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents like N,N-dimethylacetamide. organic-chemistry.org The synthesis of the specific precursor, 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol, is a key reaction in this process. researchgate.net

Once the pyrazole core is obtained, the final step is typically the introduction of the diethyl phosphorothioate group. This is generally accomplished by reacting the hydroxyl group of the pyrazole with O,O-diethyl phosphorochloridothioate in the presence of a base to yield the final product.

The synthesis of novel analogues often involves modifying either the pyrazole ring or the organophosphate group to explore new chemical space and biological activities. For example, the development of pyrazole derivatives bearing different substituents is a common strategy in the search for new pesticides. imist.marroij.com

Optimizing the synthesis of this compound and its analogues focuses on improving yields, reducing reaction times, and simplifying purification processes. The choice of solvent and catalyst is crucial in reactions forming the pyrazole ring. For example, the regioselectivity of the condensation between arylhydrazines and 1,3-diketones is significantly influenced by the solvent, with aprotic solvents showing better results than protic ones. organic-chemistry.org The use of microwave-assisted synthesis has also been reported as an efficient method for preparing pyrazole derivatives, often leading to shorter reaction times and higher yields. acs.org For the phosphonylation step, one-pot synthesis methods have been developed for phosphoramidates and phosphates, which can be adapted for phosphorothioates like this compound, offering operational simplicity and reduced reaction times.

While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to stereoisomers with different biological activities. Stereoselective synthesis is a key technology in modern pesticide development. It is possible to selectively prepare stereoisomers by using optically active starting materials or through stereoselective reactions. nih.gov For pyrazole-containing compounds, methods for stereoselective synthesis are being explored. For instance, highly selective synthesis of pyrazole and spiropyrazoline phosphonates has been achieved with absolute regio- and diastereoselectivity. nih.gov Such approaches could be applied to create chiral analogues of this compound, potentially leading to more potent and selective insecticides.

Rational Design and Synthesis of this compound Derivatives for Targeted Efficacy

The rational design of new insecticides based on the this compound scaffold aims to improve potency, broaden the activity spectrum, or overcome resistance in target pests. This process often involves computational methods, such as molecular docking, to predict the interaction of designed molecules with their biological targets. frontiersin.org

A common strategy is the modification of the substituents on the phenyl ring of the pyrazole core. For example, in studies on analogous flupyrimin (B3323723) derivatives, introducing different groups on the arylpyrazole subunit led to compounds with varying levels of insecticidal activity against pests like Plutella xylostella. frontiersin.orgfrontiersin.org The synthesis of these derivatives follows similar pathways to that of the parent compound, starting from appropriately substituted precursors. frontiersin.orgfrontiersin.org Another approach is to replace the diethyl phosphorothioate group with other functionalities, leading to entirely new classes of compounds with potentially different modes of action.

Structure-Activity Relationship (SAR) Investigations for Modulating this compound Insecticidal Potency

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound influences its insecticidal activity. rroij.comresearchgate.net These studies guide the design of more effective analogues.

A key technique used in SAR is the three-dimensional quantitative structure-activity relationship (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA). A CoMFA study has been conducted on this compound KH502 to analyze its insecticidal activity against the diamondback moth (Plutella xylostella). earticle.net Such studies correlate the 3D properties (steric and electrostatic fields) of a molecule with its biological activity, providing a model for predicting the potency of new derivatives.

SAR studies on related pyrazole insecticides have shown that modifications to the pyrazole ring and its substituents can have a significant impact on efficacy. For instance, in a series of trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, it was found that electron-withdrawing groups on the benzene (B151609) ring could enhance insecticidal activity. rsc.org Similarly, for pyrimidine (B1678525) derivatives, SAR studies combined with density functional theory (DFT) calculations have helped to identify key structural features for activity against mosquitoes. nih.gov These principles can be applied to the targeted modification of the this compound structure.

Impurity Profiling and its Influence on this compound Bioactivity

The purity of a technical grade active ingredient can significantly affect its biological activity. A study on this compound identified several impurities in technical grade products (94.5% and 97.6% purity) compared to the purified compound (99.2%). koreascience.kr These impurities were identified using Gas Chromatography/Mass Spectrometry (GLC/MSD) and include:

O,O,O-triethylthio-phosphoric acid (TEA)

1-phenyl-3-trifluoromethyl-5-ethoxy pyrazole (PTMEP)

O,O-diethyl O-1-phenyl-3-trifluoromethylpyrazo-5-yl phosphoric acid ester (this compound oxon)

O,S-diethyl O-1-phenyl-3-trifluoromethylpyrazo-5-yl phosphorothionate (S-ethyl this compound) koreascience.kr

Environmental Fate and Biogeochemical Cycling of Flupyrazofos

Persistence and Dissipation Kinetics of Flupyrazofos in Environmental Compartments

The persistence of a pesticide in the environment is often measured by its half-life (DT50), the time it takes for half of the initial amount to dissipate. The degradation rate of this compound is influenced by various factors, including soil type, pH, and the presence of microbial populations. frontiersin.orguliege.be For instance, studies on other pesticides have shown that dissipation is often faster in amended soils and can be accelerated with repeated applications. mdpi.com

While specific half-life data for this compound is not extensively available in the provided results, the principles of pesticide dissipation kinetics suggest that its persistence will vary across different environmental matrices. frontiersin.orgepa.govmdpi.com For example, the degradation of the herbicide S-metolachlor followed first-order kinetics with a half-life of 21.66 days in soil. mdpi.com Similarly, the fungicide fluazinam (B131798) showed varying half-lives in different Indian soil types, ranging from 26.18 to 54.07 days, with dissipation being quicker in soils with higher pH and lower organic carbon. frontiersin.org

Table 1: Illustrative Dissipation Half-Lives (DT50) of Various Pesticides in Soil (Note: This table provides examples of pesticide dissipation and is not specific to this compound)

PesticideSoil/ConditionHalf-Life (DT50) in DaysReference
S-metolachlorField Soil (0-20 cm)21.66 mdpi.com
BenfluralinField Soil (0-20 cm)30.13 mdpi.com
FluazinamAlluvial Soil45.10 frontiersin.org
FluazinamBlack Soil26.18 frontiersin.org
CyflumetofenBlack Soil (Aerobic)11.2 uliege.be
CyflumetofenSierozem (Aerobic)10.3 uliege.be

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. up.pt The primary pathways for such degradation in the environment are photolysis (breakdown by light) and hydrolysis (reaction with water). up.ptmdpi.com

Photolysis: Light, particularly in the ultraviolet (UV) spectrum, possesses the energy to break chemical bonds, contributing significantly to the degradation of many chemicals. up.pt This process is most prominent in the atmosphere and at the surface of water bodies and soil. up.pt For instance, the pesticide flupyradifurone (B41651) was found to be relatively stable under natural sunlight but degraded rapidly under UV light, with half-lives of just 2.37–3.81 minutes, indicating that direct photolysis is a major degradation pathway. nih.gov

Hydrolysis: This chemical reaction with water can break down compounds, especially those with susceptible bonds like esters, which are common in organophosphate pesticides. up.pt The rate of hydrolysis is often dependent on the pH of the water. frontiersin.org For example, the fungicide kresoxim-methyl (B120586) degrades rapidly in alkaline solutions (pH 9) with a half-life of 0.5 days but is more stable in neutral or acidic conditions. nih.gov Similarly, the stability of the pesticide fluazinam was found to be very high at pH 4.0, while its half-life was lowest at pH 9.2. frontiersin.org

Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. up.pt This is a major pathway for the dissipation of pesticides in soil and water. frontiersin.orgfrontiersin.org Microbes can use pesticides as a source of carbon, nitrogen, or other elements for their metabolism. academicjournals.org

The rate and extent of biotic degradation are influenced by soil properties, such as organic matter content, pH, and moisture, as well as the composition and activity of the microbial community. frontiersin.orgmdpi.com Aerobic soil metabolism is a key process where microorganisms break down pesticides in the presence of oxygen. snu.ac.krsnu.ac.kr For example, the herbicide pyribenzoxim (B1679939) degrades rapidly in non-sterile flooded soil with a half-life of 1.3 days, compared to 9.4 days in sterile soil, highlighting the critical role of microbes in its breakdown. researchgate.net In some cases, repeated application of a pesticide can lead to accelerated degradation as the microbial population adapts and becomes more efficient at breaking it down. mdpi.com

Identification and Characterization of this compound Transformation Products in Various Matrices

As a parent compound like this compound degrades, it forms various transformation products, which can have different chemical properties and stability than the original molecule. sapub.orgmdpi.com Identifying these products is essential for a complete understanding of the environmental fate of the pesticide.

Degradation, whether through abiotic or biotic pathways, results in the formation of new compounds. koreascience.kr For this compound, an organophosphate insecticide, key transformation products have been identified. One significant metabolite is this compound oxon, formed through oxidative desulfurization. nih.gov Another identified metabolite is 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP). nih.gov

The stability of these degradation products can vary. Some may be transient intermediates that quickly break down further, while others may be more persistent than the parent compound. mdpi.com For example, in studies of other pesticides, transformation products have been shown to persist in the environment, and in some cases, can be more mobile or have different toxicological profiles. nih.gov

Biotransformation is the chemical modification of a substance by a living organism. wikilectures.eu In the environment, microorganisms in soil and water are the primary drivers of biotransformation for pesticides. nih.gov This process often involves enzymatic reactions that can lead to the formation of various metabolites. wikilectures.eunih.gov

For this compound, in vitro studies using rat liver microsomes identified two primary metabolites: this compound oxon and 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP). cnjournals.com While this study was conducted in a biological system, it provides insight into the likely metabolic pathways that could also occur in the environment through microbial action. The process involves the conversion of the P=S bond to a P=O bond to form the oxon analogue, and the cleavage of the phosphate (B84403) ester linkage to form the pyrazole (B372694) moiety. nih.gov

Table 2: Identified Transformation Products of this compound

Parent CompoundTransformation Product/MetaboliteAbbreviationFormation Pathway (Inferred)Reference
This compoundThis compound oxon-Oxidative desulfurization nih.gov
This compound1-phenyl-3-trifluoromethyl-5-hydroxypyrazolePTMHPHydrolysis/Cleavage of ester linkage nih.gov

Microbial Degradation Pathways of this compound

Microbial degradation is a critical process for the breakdown of organophosphate pesticides in the environment. academicjournals.orgresearchgate.net Various environmental microbes, including bacteria and fungi, have been shown to degrade these compounds through enzymatic processes. academicjournals.orgresearchgate.net

The degradation of organophosphates often begins with the hydrolysis of the phosphate ester bonds, a reaction catalyzed by enzymes such as phosphotriesterases. researchgate.net This initial step breaks the pesticide down into smaller, often less toxic, molecules that can be further utilized by the microorganisms. up.ptresearchgate.net

For this compound, the microbial degradation pathway likely involves two main enzymatic reactions:

Oxidative Desulfurization: The conversion of the thion (P=S) group to the more reactive oxon (P=O) form, creating this compound oxon. This is a common activation step in the metabolism of organothiophosphate insecticides. nih.gov

Hydrolysis: The cleavage of the ester linkage, catalyzed by hydrolase enzymes, which would lead to the formation of 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) and the corresponding diethyl thiophosphate or diethyl phosphate. nih.govresearchgate.net

Studies on other organophosphates have identified various microbial genera capable of this type of degradation, including Pseudomonas, Flavobacterium, Aspergillus, and Arthrobacter. academicjournals.orgresearchgate.net These microbes possess the necessary enzymes, such as hydrolases and oxygenases, to break down the complex structure of these pesticides. academicjournals.org The complete mineralization of the pesticide would ultimately result in the formation of carbon dioxide, water, and inorganic phosphate. up.pt

Isolation and Characterization of this compound-Degrading Microorganisms

While direct studies on the isolation and characterization of microorganisms specifically capable of degrading this compound are not extensively documented in publicly available literature, research on the biodegradation of other organophosphorus pesticides provides significant insights into the likely microbial candidates. Numerous studies have successfully isolated and identified bacterial strains with the ability to utilize organophosphates as a source of carbon, phosphorus, or energy.

Genera such as Pseudomonas and Ochrobactrum have been frequently identified as potent degraders of organophosphorus compounds. For instance, strains of Pseudomonas putida and Pseudomonas aeruginosa have been shown to degrade chlorpyrifos (B1668852) and methyl parathion. scialert.netzsp.com.pk Similarly, various Ochrobactrum species have demonstrated the ability to degrade a range of organophosphate pesticides, including malathion (B1675926) and quinalphos (B1678678). nih.govnih.gov One patent describes an Ochrobactrum sp. (CGMCC No. 1221) capable of degrading organophosphorus pesticides and nitrogen-containing aromatic hydrocarbons. google.com

The isolation of such bacteria typically involves enrichment culture techniques, where soil or water samples from pesticide-contaminated sites are cultured in a minimal salt medium with the target pesticide as the sole carbon or phosphorus source. mdpi.comscielo.brhibiscuspublisher.comijbbku.com Subsequent purification and identification are carried out using morphological, biochemical, and 16S rRNA gene sequencing methods. scielo.brhibiscuspublisher.com

It is highly probable that similar methodologies could be employed to isolate and identify specific this compound-degrading microorganisms. The characteristics of these potential degraders would likely be similar to those observed for other organophosphate-degrading bacteria, including the ability to thrive in contaminated environments and produce the necessary enzymes for detoxification.

Biochemical Mechanisms of Microbial Detoxification

The primary biochemical mechanism for the microbial detoxification of organophosphorus pesticides is hydrolysis, catalyzed by enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs). scialert.netmdpi.comwikipedia.orgnih.gov These enzymes cleave the ester bonds in the pesticide molecule, resulting in the formation of less toxic, more water-soluble metabolites. scialert.netwikipedia.org

For this compound, it is hypothesized that the initial step in its microbial degradation is the hydrolysis of the phosphoester bond. This reaction would likely be catalyzed by a phosphotriesterase, leading to the formation of diethyl phosphate and a substituted pyrazole moiety. While specific metabolites of this compound microbial degradation are not detailed in the available literature, studies on analogous organophosphates support this proposed pathway. For example, the degradation of quinalphos by Ochrobactrum sp. strain HZM yields 2-hydroxyquinoxaline (B48720) and diethyl phosphate. nih.govresearchgate.net

The enzymes involved in this process, such as laccase, lignin (B12514952) peroxidase, and azoreductase, play a role in the further degradation of the aromatic intermediates formed after the initial hydrolysis. researchgate.net The complete mineralization of the pesticide would involve the further breakdown of these intermediates into carbon dioxide, water, and inorganic phosphate. nih.gov

Interactive Data Table: Key Enzymes in Organophosphate Degradation

Enzyme FamilyFunctionExample Substrates
Phosphotriesterases (PTEs)Hydrolysis of phosphoester bondsParaoxon, Chlorpyrifos, Mevinphos
CarboxylesterasesHydrolysis of carboxylester bondsMalathion
OxygenasesIntroduction of oxygen atoms to facilitate ring cleavageAromatic intermediates
LaccasesOxidation of phenolic and non-phenolic compoundsAromatic intermediates

Sorption, Leaching, and Transport Phenomena of this compound and its Metabolites in Soil and Water Systems

The movement of this compound and its metabolites through soil and into water systems is governed by sorption, leaching, and transport phenomena. Studies have shown that this compound exhibits significant adsorption to soil particles, which limits its mobility.

A study on the adsorption and leaching of this compound in different soil types found that the adsorption process follows a power function relationship with time, reaching a quasi-equilibrium after 6 to 12 hours. nih.gov The adsorption kinetics were well-described by a first-order model, with a 50% adsorption time of 5.8 hours in a sandy loam soil. The adsorption behavior could be characterized by the Freundlich isotherm, which was classified as an S-type isotherm, indicating that adsorption increases with concentration. nih.gov

The leaching potential of this compound is considered low. In soil column studies, the concentration of this compound in the leachate was significantly lower than the applied concentration. nih.gov Sandy loam soil showed slightly higher leaching than silty clay loam, with maximum C/C₀ values of 0.073 and 0.017, respectively. nih.gov The low mobility is attributed to its strong adsorption to soil particles.

Interactive Data Table: Soil Sorption and Leaching Parameters for this compound

ParameterSoil TypeValueReference
Time for 50% AdsorptionSandy Loam5.8 hours nih.gov
Maximum C/C₀ in LeachateSandy Loam0.073 nih.gov
Maximum C/C₀ in LeachateSilty Clay Loam0.017 nih.gov
Half-life in TopsoilSandy Loam20 days nih.gov
Half-life in TopsoilSilty Clay Loam18 days nih.gov

Environmental Modeling and Prediction of this compound Fate and Transport

Environmental fate models are valuable tools for predicting the distribution and persistence of pesticides in the environment. mdpi.comepa.gov These models integrate data on a pesticide's physicochemical properties, degradation rates, and interactions with soil and water to simulate its behavior under various environmental scenarios.

Commonly used models for pesticide fate and transport include the Pesticide Root Zone Model (PRZM) and the TOXic substances in Surface WAters (TOXSWA) model. mdpi.comeuropa.eupesticidemodels.eu PRZM simulates the vertical movement of pesticides in the soil profile, while TOXSWA models the fate of pesticides in adjacent surface water bodies. These models are often used in regulatory risk assessments to estimate predicted environmental concentrations (PECs) in soil, groundwater, and surface water. europa.euwur.nl

Ecotoxicological Risk Assessment and Impact of Flupyrazofos on Non Target Biota

Effects of Flupyrazofos on Terrestrial Non-Target Organisms

The application of pesticides, while targeting specific pests, can inadvertently affect non-target organisms that are vital for ecosystem health. mdpi.com The assessment of these risks is a crucial component of regulatory approval for plant protection products. baes.gv.at This section explores the effects of this compound on various terrestrial non-target organisms.

Soil Invertebrates (e.g., Earthworms)

Research indicates that the impact of herbicides on earthworms can range from direct mortality to sublethal effects on their growth, reproduction, and general health. opot.co.za Factors such as the duration of exposure and soil characteristics (pH, texture, and organic matter) can influence the persistence and toxicity of a herbicide in the soil. opot.co.za For instance, some studies have shown that earthworm mortality increases with longer exposure to certain herbicides. opot.co.za

While specific data on the direct effects of this compound on earthworm populations is not extensively detailed in the provided search results, the general principles of pesticide ecotoxicology suggest that its impact would be influenced by its chemical properties and persistence in the soil environment. snu.ac.krnih.gov Earthworms can exhibit avoidance behavior, migrating from contaminated to uncontaminated soil, which can affect their populations in treated areas. opot.co.za

Table 1: Factors Influencing Herbicide Impact on Earthworms

FactorDescription of Impact
Exposure Duration Increased exposure time to a given concentration of a herbicide can lead to higher mortality rates in earthworms. opot.co.za
Soil Properties Soil pH, texture, and organic matter content can affect the persistence and bioavailability of herbicides, thus influencing their toxicity to earthworms. opot.co.za
Behavioral Response Earthworms may exhibit avoidance behavior, moving away from soil contaminated with herbicides like glyphosate. opot.co.za
Reproductive Effects Some herbicides have been shown to reduce the reproduction of earthworms. opot.co.za

Pollinators and Beneficial Arthropods (e.g., Bees, Natural Enemies)

Pollinators, such as bees, and other beneficial arthropods play a critical role in both natural ecosystems and agriculture. nih.govpollinationecology.org The use of pesticides can pose a significant risk to these non-target species. hse.gov.uk

The risk assessment for non-target arthropods typically involves a tiered approach, starting with a Hazard Quotient (HQ) calculation based on application rates and toxicity data for indicator species. baes.gv.athse.gov.uk If the initial assessment indicates a potential risk, further higher-tier studies may be required. hse.gov.uk

For bees, toxicity studies for active substances in plant protection products are crucial. hse.gov.uk Concerns have been raised about the impact of insecticides on bee populations, with some insecticides being known to be toxic to bees. researchgate.netberkeley.edu The effects can be direct, leading to mortality, or indirect, by affecting their behavior and foraging capabilities. berkeley.edu

Beneficial arthropods, which act as natural enemies of pests, can also be negatively affected by pesticides. nih.gov The loss of these organisms can disrupt natural pest control mechanisms within agroecosystems. icgeb.org Enhancing plant biodiversity in and around fields can help support populations of pollinators and beneficial arthropods by providing alternative food sources and habitats. nih.gov

Higher Terrestrial Vertebrates (e.g., Birds, Mammals)

The assessment of risks to higher terrestrial vertebrates, such as birds and mammals, from pesticide use is a key part of environmental risk assessment. adas.co.uk These animals can be exposed to pesticides through various routes, including direct consumption of treated crops or contaminated food sources, and secondary poisoning from consuming poisoned prey. birdsconnectsea.orgwires.org.au

Organophosphate insecticides, a class to which this compound belongs, are known to have the potential for secondary poisoning in wild birds that consume insects sprayed with these chemicals. wires.org.au The toxicity of pesticides to birds and mammals can vary, with some compounds being classified as moderately toxic. mdpi.com

Risk assessments for birds and mammals consider both acute and long-term reproductive effects. adas.co.uk The European Food Safety Authority (EFSA) provides guidance on these assessments, which have been updated to refine how long-term exposure and residue decline are taken into account. adas.co.uk

Aquatic Ecotoxicity of this compound and its Metabolites

Impacts on Aquatic Invertebrates (e.g., Daphnia)

Aquatic invertebrates, such as Daphnia magna, are standard model organisms for ecotoxicity testing due to their sensitivity to pollutants and their important role in aquatic food webs. mdpi.comeurofins.com

Studies on the short-term toxicity of a test chemical, with data read-across to this compound, were conducted on Daphnia magna. europa.eu The results of two separate 48-hour studies determined the EC50 (the concentration at which 50% of the daphnids are immobilized) to be greater than 13 mg/L and 19 mg/L, respectively. europa.eu Based on these findings, the chemical was considered to be nontoxic to Daphnia magna under the conditions of the test and not classified for acute aquatic toxicity. europa.eu

It is important to note that the toxicity of a substance can be influenced by its biodegradability. europa.eu The ready biodegradability of the test chemical in water was a factor in its low toxicity classification. europa.eu

Table 2: Acute Toxicity of a this compound-related Chemical to Daphnia magna

Test DurationEndpointEffect ConcentrationBasis for Effect
48 hoursEC50> 13 mg/LMobility
48 hoursEC5019 mg/LMobility

Effects on Fish Species and Aquatic Amphibians

Fish and aquatic amphibians are also vulnerable to the effects of pesticides in aquatic environments. igb-berlin.denih.gov Exposure to certain chemicals can lead to a range of adverse outcomes, including developmental and reproductive issues. igb-berlin.de

While specific studies on the effects of this compound on fish and amphibians were not detailed in the provided search results, it is known that organophosphate insecticides can be toxic to aquatic life. dntb.gov.uaresearchgate.net The impact of a pesticide on these organisms depends on its concentration in the water and its specific toxicological properties. usd.edu

The presence of invasive species can further complicate the assessment of pesticide impacts on native amphibian populations. oregonstate.edu For example, non-native fish can negatively affect native amphibian populations, and these interactions can be influenced by habitat characteristics. oregonstate.edu

Algal and Plant Responses in Aquatic Systems

The foundation of many aquatic food webs is comprised of algae and aquatic plants, making their response to chemical stressors a critical component of ecotoxicological assessments. The introduction of pesticides and other pollutants into aquatic environments can have a range of effects on these primary producers.

The growth of algae and aquatic plants is significantly influenced by the nutrient composition of the water, particularly nitrogen and phosphorus. marinefinland.fi An overabundance of these nutrients can lead to eutrophication and harmful algal blooms. openaccessjournals.comresearchgate.net Conversely, the presence of toxic substances can inhibit growth and disrupt physiological processes. mdpi.com For instance, contaminants can interfere with photosynthesis, the process by which these organisms produce oxygen, which is vital for other aquatic life. openaccessjournals.com

Studies on various aquatic plants and algae have shown that they can absorb and accumulate pollutants from their environment. mdpi.com This not only affects the health of the plants and algae themselves but also introduces the contaminants into the food chain. ird.fr The response of specific algal species, such as Scenedesmus obliquus, to environmental stressors has been a subject of research. Factors like temperature, light intensity, and pH can significantly affect its growth and biochemical composition. researchgate.netmbl.or.krnih.gov The presence of toxic compounds can further inhibit the growth of sensitive strains like S. obliquus. mdpi.com

Interactive Table: Factors Affecting Scenedesmus obliquus Growth

Factor Optimal Condition for Growth Effect of Sub-optimal Conditions
Temperature 25°C mbl.or.kr Decreased carbohydrate content at lower (20°C) or higher (35°C) temperatures. mbl.or.kr
Light Intensity 150 µmol/(m2·s) mbl.or.kr Significant impact on protein, carbohydrate, and lipid content. mbl.or.kr

| pH | 10.0 mbl.or.kr | Protein levels vary greatly below pH 7.0; carbohydrate and lipid content increase above pH 7.0. mbl.or.kr |

Biomarker Responses and Sublethal Effects in Non-Target Organisms Exposed to this compound

Exposure to pesticides like this compound can lead to a range of sublethal effects in non-target organisms, which are not immediately lethal but can have long-term consequences for individual health and population dynamics. xerces.org These effects can be assessed through the measurement of specific biomarkers.

Organophosphate insecticides, including this compound, are known inhibitors of acetylcholinesterase (AChE), a critical enzyme for nerve function in many organisms. frontiersin.orgregulations.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of nerve impulses, which can result in paralysis and death. conicet.gov.ar The activity of AChE is therefore a widely used biomarker to indicate exposure to and the toxic effects of these pesticides in non-target species. scielo.br A decrease in AChE activity is considered evidence of pesticide toxicity. scielo.br Sub-lethal doses of AChE inhibitors can cause subtle but significant behavioral changes in organisms like honeybees, which could impair their foraging success and colony health. nih.gov

Exposure to environmental pollutants can induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive products. scielo.br This can lead to cellular damage, lipid peroxidation, and DNA damage (genotoxicity). nih.govjeb.co.in The measurement of oxidative stress biomarkers, such as the levels of antioxidant enzymes and the extent of cellular damage, can provide early warning signs of pollutant-induced harm. xisdxjxsu.asianih.gov Genotoxicity can be assessed through methods like the micronucleus test, which detects chromosomal damage. jeb.co.in

Bioaccumulation and Trophic Transfer Potential of this compound in Food Webs

The potential for a contaminant to bioaccumulate and be transferred through trophic levels is a key consideration in ecotoxicological risk assessment. plos.org Bioaccumulation is the process by which a substance builds up in an organism, while trophic transfer refers to the movement of that substance from one trophic level to the next through consumption. plos.orgmdpi.com

If a contaminant is not easily broken down or excreted, it can become more concentrated at higher trophic levels, a process known as biomagnification. plos.orgresearchgate.net This can have far-reaching consequences for species at the top of the food web. xerces.org While the bioaccumulation of microplastics has been widely studied, the principles of trophic transfer apply to other persistent pollutants as well. frontiersin.orgnih.govosf.io The transfer of contaminants from primary producers like periphyton to primary consumers such as mayflies, and then to secondary consumers like fish, has been demonstrated in controlled studies. biorxiv.org Understanding these pathways is crucial for assessing the full ecological risk of substances like this compound. researchgate.netresearchgate.netnih.gov

Methodological Advancements in Ecotoxicological Risk Assessment for this compound

To accurately assess the risks posed by pesticides like this compound, robust and comprehensive risk assessment frameworks are necessary. frontiersin.orgnih.gov

The United States Environmental Protection Agency (EPA) has developed a framework for ecological risk assessment that provides a structured approach for evaluating the potential adverse effects of chemical stressors. epa.govepa.gov This framework typically includes problem formulation, exposure characterization, effects characterization, and risk characterization. biofund.org.mzresearchgate.net The goal of such frameworks is to provide a systematic and transparent process for decision-making regarding environmental protection. nih.gov These frameworks are designed to be flexible and can be adapted to assess a wide range of stressors and ecosystems. biofund.org.mzresearchgate.net The development of such frameworks is an ongoing process, with continuous efforts to improve their accuracy and relevance for protecting non-target organisms and ecosystem health. scielo.brnih.govjelsciences.com

Assessment of Combined and Mixture Toxicities with Co-Contaminants

The assessment of ecotoxicological risks associated with chemical substances in the environment is complex, particularly when considering that organisms are rarely exposed to a single compound. In natural ecosystems, chemical contaminants often exist as mixtures, originating from various sources of pollution. Consequently, the combined and mixture toxicities of these substances can lead to effects that are not predictable from the toxicological profiles of the individual chemicals alone. While specific research on the combined toxicities of this compound with other co-contaminants is not extensively documented in the provided search results, the principles of mixture toxicity assessment for pesticides, especially for organophosphates, are well-established.

Organisms in aquatic and terrestrial environments are frequently exposed to a cocktail of pesticides and other pollutants. usgs.gov The interaction between these chemicals can result in different types of combined effects:

Additive effects: The total effect of the mixture is equal to the sum of the effects of the individual components.

Synergistic effects: The combined effect of the mixture is greater than the sum of the individual effects.

Antagonistic effects: The combined effect of the mixture is less than the sum of the individual effects.

Understanding these interactions is crucial for a realistic environmental risk assessment. For instance, studies on other organophosphate insecticides have demonstrated the potential for synergistic interactions with other pesticides. nih.gov

Research Findings on Analogue Compounds

While direct data on this compound mixtures is limited in the search results, studies on other organophosphate insecticides provide insight into potential combined toxicity scenarios. For example, research on the mixture of the organophosphate chlorpyrifos (B1668852) with pyrethroid insecticides showed significant impacts on aquatic invertebrate communities in outdoor mesocosms. nih.gov The presence of chlorpyrifos was detectable for an extended period, indicating a prolonged risk of exposure and interaction with other substances. nih.gov

Another study investigating binary mixtures of organophosphate and pyrethroid insecticides on Oreochromis niloticus found that all tested mixtures were more toxic than the individual insecticides. nih.gov The observed toxicities deviated from predictive models based on concentration addition or independent action, with significant synergistic effects noted at lower, environmentally relevant concentrations. nih.gov This enhancement of toxicity is often attributed to the inhibition of detoxification enzymes by one compound, leading to increased toxicity of the other. nih.gov

The table below presents ecotoxicological data for this compound as a single substance, which is a prerequisite for assessing its contribution to mixture toxicity.

Ecotoxicological Data for this compound

Test OrganismEndpointValueReference
RatDevelopmental Toxicity (NOAEL)5 mg/kg/day academicjournals.org

NOAEL: No-Observed-Adverse-Effect Level

This data is fundamental for establishing the baseline toxicity of this compound, from which potential mixture effects could be evaluated. The developmental toxicity study in rats indicated a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day for both maternal and fetal effects. academicjournals.org

In the absence of specific mixture toxicity studies for this compound, the assessment of its combined effects with co-contaminants would rely on predictive models and data from structurally similar organophosphates. The concentration-addition model is often used as a conservative first-tier approach for assessing the risk of pesticide mixtures in aquatic systems. tandfonline.com However, as seen with other organophosphates, the potential for synergistic effects necessitates further empirical investigation to accurately characterize the environmental risk of this compound in the context of real-world contamination scenarios where it may co-occur with other pesticides and pollutants.

Insecticide Resistance Mechanisms to Flupyrazofos in Target Pests

Biochemical Mechanisms of Flupyrazofos Resistance

Biochemical resistance involves the alteration of metabolic processes within the pest to detoxify or sequester the insecticide before it can reach its target site. oapi.intpjoes.com This type of resistance is often conferred by the enhanced activity of specific enzyme families. oapi.intpjoes.com

One of the primary biochemical mechanisms of resistance involves the increased production and activity of detoxification enzymes. fiocruz.br Esterases, particularly carboxylesterases, play a crucial role in the hydrolysis of ester bonds present in many insecticides, including organophosphates like this compound. fiocruz.br Elevated levels of these enzymes can lead to the rapid breakdown of the insecticide into non-toxic metabolites. fiocruz.br

Cytochrome P450 monooxygenases (P450s or CYPs) are another major family of enzymes involved in insecticide resistance. mdpi.comwikipedia.org These enzymes are versatile and can oxidize a wide range of xenobiotics, including insecticides. wikipedia.org In the case of this compound, cytochrome P450 has been shown to convert it to this compound-oxon through oxidative desulfuration. cnjournals.com While this can be an activation step, further metabolism by P450s or other enzymes can lead to detoxification. mdpi.comcnjournals.com Studies in male Fischer 344 rats have shown that this compound can modulate the expression of various cytochrome P450 enzymes, inducing some while reducing others. nih.gov Specifically, cytochrome P4502B1/2 proteins were induced, while P4501A1/2 and 2C6 proteins were reduced. nih.gov This differential regulation highlights the complex interaction between this compound and the P450 system. nih.gov

Table 1: Impact of this compound on Cytochrome P450 Activities in Rat Liver Microsomes

Enzyme ActivityEffect of this compound Treatment
Ethoxyresorufin O-deethylaseSignificantly reduced
Testosterone 2β-hydroxylaseSignificantly reduced
Pentoxyresorufin β-depentylaseInduced
Testosterone 6β-hydroxylaseInduced
Testosterone 7α-hydroxylaseInduced
Source: Data compiled from studies on the effects of this compound on liver microsomal cytochrome P450 in the male Fischer 344 rat. nih.gov

Glutathione (B108866) S-transferases (GSTs) are a diverse family of enzymes that play a central role in the detoxification of a wide array of xenobiotic compounds. nih.gov They catalyze the conjugation of glutathione to electrophilic substrates, making them more water-soluble and easier to excrete. nih.gov Elevated GST activity is a well-documented mechanism of resistance to various classes of insecticides, including organophosphates. academicjournals.orgsinica.edu.tw

GSTs can contribute to resistance in several ways:

Direct metabolism: They can directly metabolize insecticides. nih.gov

Sequestration: They can bind to insecticides, preventing them from reaching their target sites. mdpi.com

Protection against oxidative stress: Insecticide exposure can induce oxidative stress, and GSTs help mitigate this by detoxifying reactive oxygen species. nih.govacademicjournals.org

Increased GST activity has been associated with resistance to organophosphates in numerous insect species. academicjournals.orgsinica.edu.tw While direct evidence for this compound metabolism by GSTs in target pests is still emerging, the known role of GSTs in detoxifying other organophosphates strongly suggests their involvement in this compound resistance. sinica.edu.tw

Target-Site Insensitivity to this compound

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide and rendering it less effective. oapi.intpjoes.com This is a common mechanism of resistance to organophosphate insecticides, which target the enzyme acetylcholinesterase (AChE). mdpi.com

This compound, like other organophosphate insecticides, functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. mdpi.comnih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. mdpi.comnih.gov

Resistance to organophosphates can arise from point mutations in the Ace gene, which encodes for AChE. nih.govnih.gov These mutations alter the amino acid sequence of the enzyme, particularly around the active site, leading to a decreased sensitivity to inhibition by the insecticide. nih.govnih.gov Several such mutations have been identified in various insect species, conferring resistance to a range of organophosphates and carbamates. mdpi.comnih.govmdpi.com For instance, studies in Drosophila melanogaster have identified multiple mutations in the Ace gene that are associated with insecticide resistance. nih.govnih.gov Combining these mutations can increase the level and spectrum of resistance. nih.gov

Table 2: Common Mutations in the Acetylcholinesterase (AChE) Gene Associated with Insecticide Resistance

Insect SpeciesMutationReference
Drosophila melanogasterI161V, G265A, F330Y, G368A nih.gov
Musca domesticaV260L, G342A/V, F407Y mdpi.com
Spodoptera frugiperdaA201S, G227A, F290V mdpi.com
Note: This table presents examples of AChE mutations conferring resistance in different insect species; specific mutations conferring resistance to this compound may vary.

While the primary target of this compound is AChE, alterations in other neuronal receptors, such as ligand-gated ion channels (LGICs), can also contribute to resistance. sophion.comwikipedia.org LGICs are crucial for synaptic transmission and are the targets of many insecticides. wikipedia.orgnih.gov Mutations in the subunits of these channels can lead to a reduced affinity for the insecticide, thereby diminishing its effect. sophion.com

Changes in the structure of these receptors can result from single amino acid substitutions, which can alter the binding pocket and reduce the affinity of the insecticide. mdpi.comembopress.orgmedrxiv.org Long-term exposure to a chemical can also lead to a reduction in the number of receptors or a decrease in their binding affinity. nih.gov Although less is known specifically about this compound's interaction with LGICs, the principle of target-site modification remains a potential mechanism for resistance.

Penetration Resistance and Sequestration Mechanisms

Cuticular Modifications Affecting this compound Uptake

Two primary types of cuticular modifications have been identified:

Cuticle Thickening: An increase in the thickness of the insect's cuticle can slow the absorption of insecticides. lstmed.ac.ukresearchgate.net This has been observed in various insecticide-resistant insect populations. For instance, studies on the mosquito Anopheles funestus have shown a positive correlation between the thickness of the leg cuticle and resistance to pyrethroids. acs.org While not directly studied for this compound, this general mechanism is relevant for organophosphate resistance. Over-expression of cuticular protein genes can lead to a thicker exocuticle, thereby reducing the penetration of insecticides into the body cavity. acs.org

Altering Cuticle Composition: Changes in the chemical makeup of the cuticle, such as the deposition of additional waxes or other lipids, can also impede insecticide uptake. lstmed.ac.ukinfravec2.eu These alterations can make the cuticle more impermeable to lipophilic insecticides. The over-expression of certain genes, such as laccase 2 and specific ABC transporters, has been associated with changes in cuticle composition that confer resistance. lstmed.ac.uk

These cuticular modifications are considered a general defense mechanism and can provide broad-spectrum resistance to multiple insecticide classes, including organophosphates. lstmed.ac.ukinfravec2.eu By slowing down the insecticide's entry, these modifications allow more time for other defense mechanisms, like metabolic detoxification, to break down the insecticide molecules before they reach their target site. lstmed.ac.ukresearchgate.net

Table 1: Genes and Proteins Associated with Cuticular Resistance

Gene/Protein Category Function in Resistance Example Organism (General Insecticide Resistance)
Cuticular Proteins (CPs)Over-expression can lead to cuticle thickening. lstmed.ac.ukCimex lectularius lstmed.ac.uk
CYP4G16 (Cytochrome P450)Involved in hydrocarbon synthesis, which can alter cuticle composition. lstmed.ac.ukAnopheles gambiae lstmed.ac.uk
Laccase 2Contributes to cuticular hardening and reduced penetration. lstmed.ac.ukTribolium castaneum lstmed.ac.uk
ABC TransportersMay promote the translocation of insecticides across the cuticle. lstmed.ac.ukAnopheles gambiae lstmed.ac.uk

Internal Sequestration and Binding Proteins

Internal sequestration is a resistance mechanism where insecticides are bound by proteins within the insect's body, preventing them from reaching their target site, the acetylcholinesterase (AChE) in the case of this compound. mdpi.comnih.gov This is a form of metabolic resistance where the insecticide is not necessarily broken down but is rendered inactive through binding. mdpi.comnumberanalytics.com

This mechanism involves several types of proteins:

Detoxification Enzymes: Enzymes like carboxylesterases (ESTs) and glutathione S-transferases (GSTs) can confer resistance not only by metabolizing insecticides but also by sequestering them in a process that involves binding without immediate catalytic breakdown. researchgate.net This is particularly relevant for organophosphates.

Transport or Sequestration Proteins: Insects may evolve proteins that specifically bind to and sequester insecticide molecules in compartments within their bodies where they cannot cause harm, such as in vacuoles. mdpi.com Recent research has highlighted the role of olfactory proteins in binding and sequestering insecticides in some resistant strains. nih.gov

Binding to Non-target Proteins: Overexpression of certain proteins that are not the insecticide's primary target can lead to increased binding of the insecticide, effectively reducing the concentration that reaches the actual target site.

While the specific binding proteins involved in this compound sequestration have not been extensively detailed, the principles of organophosphate sequestration are well-established in key pests like the diamondback moth, Plutella xylostella. researchgate.netmodares.ac.ir In some cases, the evolution of sequestration mechanisms is linked to the evolution of resistance at the target site. annualreviews.org

Genetic Basis and Population Dynamics of this compound Resistance Development

The development of resistance to this compound in pest populations is an evolutionary process driven by the selection of individuals with genetic traits that confer a survival advantage in the presence of the insecticide. sustainability-directory.com

Molecular Identification of Resistance Genes and Alleles

The primary target of this compound, an organophosphate insecticide, is the enzyme acetylcholinesterase (AChE). ontosight.ai Consequently, the most significant genetic basis for resistance to this compound and other organophosphates is the modification of the gene encoding this enzyme (Ace).

Target-Site Mutations in the Ace Gene: Point mutations in the Ace gene can lead to an altered AChE enzyme that is less sensitive to inhibition by organophosphates. nih.govcdnsciencepub.com Several such mutations have been identified in various insect pests. For example, in Drosophila melanogaster, widespread mutations conferring resistance include I161V, G265A, F330Y, and G368A. nih.govcirad.fr In the house fly, Musca domestica, mutations at positions Val260Leu, Gly342Ala/Val, and Phe407Tyr are associated with organophosphate resistance. mdpi.com For the significant pest Plutella xylostella, mutations in the ace1 gene, such as A298S and G324A, have been shown to confer resistance to organophosphates like chlorpyrifos (B1668852). nih.gov

Table 2: Examples of Ace Gene Mutations Conferring Organophosphate Resistance

Pest Species Gene Mutation Reference
Drosophila melanogasterAceI161V, G265A, F330Y, G368A nih.govcirad.fr
Musca domesticaAceVal260Leu, Gly342Ala/Val, Phe407Tyr mdpi.com
Rhopalosiphum padiAce1, Ace2S329P (Ace1), F368L (Ace2), V435A (Ace2) cdnsciencepub.com
Plutella xylostellaace1A298S, G324A nih.gov

The presence of multiple mutations in the same protein can increase the level and broaden the spectrum of resistance. nih.govcirad.fr Natural populations are often heterogeneous, containing a mix of different resistant alleles. nih.gov

Spatial and Temporal Dynamics of Resistance Allele Frequencies in Pest Populations

The frequency and spread of resistance alleles within and between pest populations are influenced by several factors, including the intensity of insecticide selection pressure, the fitness costs associated with resistance, and the movement or migration of pests. sustainability-directory.comnih.gov

Spatial Dynamics: The geographic distribution of resistance alleles can be patchy. sustainability-directory.com For instance, studies on the mosquito Aedes albopictus have shown that the frequency of the dieldrin (B1670511) resistance allele (RdlR) is influenced by location and altitude, with higher frequencies in more urbanized areas. oup.com In agricultural settings, the distribution of resistant aphids can differ between primary and secondary host plants, with weeds sometimes acting as reservoirs for susceptible alleles. nih.gov The spread of resistance can be shaped by gene flow between populations. ird.fr

Temporal Dynamics: The frequency of resistance alleles can fluctuate over time. nih.gov In the absence of insecticide pressure, the frequency of resistance may decline if there is an associated fitness cost. nih.gov For example, in the peach-potato aphid, Myzus persicae, the frequency of esterase and MACE-based resistance often decreases over the winter when insecticide applications are relaxed. nih.gov However, with renewed selection pressure, the frequency of resistant individuals can increase rapidly. sustainability-directory.com Long-term monitoring of pest populations is crucial to track these dynamics and inform resistance management strategies. nih.govresearchgate.net

Strategies for Resistance Management and Delaying Resistance Evolution to this compound

Effective management of insecticide resistance is essential to prolong the efficacy of valuable compounds like this compound. researchgate.net The goal of these strategies is to minimize the selection pressure for resistance and maintain a proportion of susceptible individuals in the pest population.

Strategic Use of this compound in Rotation and Mixtures with Diverse Modes of Action

The strategic use of insecticides with different modes of action is a cornerstone of insecticide resistance management (IRM). gpnmag.comstarbarproducts.com

Rotation: This strategy involves alternating the use of this compound (an IRAC Group 1B insecticide) with insecticides from different mode of action groups. gpnmag.comstarbarproducts.comcropaia.com The principle is that individuals resistant to one mode of action will be controlled by the subsequent insecticide with a different mode of action. This approach reduces the selection pressure for resistance to any single insecticide class. starbarproducts.com For a rotation to be effective, it is critical to rotate between different modes of action, not just different chemical classes, as some classes have the same mode of action (e.g., organophosphates and carbamates both inhibit AChE). gpnmag.com

Mixtures: Tank-mixing this compound with an insecticide from a different mode of action group can also be an effective strategy. The rationale is that it is less likely for an individual pest to possess resistance mechanisms to two different modes of action simultaneously. Research on Anopheles gambiae has shown that mixtures of pyrethroids and organophosphates can have a synergistic effect, even against pyrethroid-resistant populations. nih.govird.fr However, the use of mixtures can be complex and may not always be advisable, as it can potentially select for multiple resistance mechanisms at once. ucanr.edu In some agricultural systems, such as cotton, mixtures of organophosphates and pyrethroids are widely used to manage resistant pests. icac.org

Table 3: Example of a Rotational Strategy for Insecticide Resistance Management

Year Insecticide Class (IRAC Group) Example Active Ingredient
Year 1Organophosphate (1B)This compound
Year 2Pyrethroid (3A)Cypermethrin
Year 3Macrocyclic Lactone (6)Spinosad
Year 4Diamide (28)Chlorantraniliprole

Integration of this compound into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques. epa.govucanr.edu IPM programs utilize current information on pest life cycles and their environmental interactions to manage pest damage by the most economical means and with the least possible hazard to people, property, and the environment. epa.gov The approach combines various control methods, including cultural, physical, biological, and chemical options. fao.org The use of chemical pesticides is carefully considered and often reserved for when monitoring indicates they are necessary to prevent economic damage. ucanr.eduresearchgate.net

The core principles of IPM include:

Setting Action Thresholds: An action threshold is the point at which pest populations or environmental conditions indicate that a control action is necessary. epa.gov This avoids unnecessary treatments and reduces selection pressure for resistance. thebeatsheet.com.au

Monitoring and Pest Identification: IPM programs involve regular monitoring of pests and their natural enemies and accurate identification to ensure that control actions are targeted and effective. epa.govucanr.edu

Prevention: This involves using cultural methods such as crop rotation, selecting pest-resistant varieties, and maintaining good hygiene to prevent pests from becoming a threat. epa.govresearchgate.net

Control: When monitoring indicates that pest control is required and preventative methods are no longer sufficient, IPM programs evaluate the proper control method for both effectiveness and risk. epa.gov Non-chemical methods are often preferred, with chemical controls used as a last resort. researchgate.net

Integrating a chemical insecticide like this compound into an IPM program requires a strategic approach focused on sustainability and resistance management. Rather than being used as a standalone, routine treatment, this compound is employed as one tool among many. usda.gov

Key strategies for integrating this compound into an IPM framework include:

Judicious Use: Applying this compound only when pest populations reach predetermined economic thresholds, thus minimizing unnecessary exposure and reducing the selection pressure that drives resistance. thebeatsheet.com.au

Rotation of Modes of Action (MoA): To delay resistance, insecticides with different modes of action are used in a planned rotation. thebeatsheet.com.au this compound, an AChE inhibitor (IRAC Group 1B), should be rotated with insecticides from other chemical classes that target different sites in the pest. This ensures that individuals resistant to one MoA may be controlled by the next application.

Use of Mixtures: In some strategies, this compound may be used in combination with another insecticide with a different MoA. arizona.edu This "multiple attack" approach can enhance control and make it more difficult for resistance to develop, as a pest would need to have multiple resistance mechanisms to survive. researchgate.net

Conservation of Beneficial Organisms: Application methods and timing should be chosen to minimize impact on the natural enemies of pests, which are a cornerstone of IPM. fao.org Protecting these beneficial organisms helps to keep pest populations naturally suppressed.

The following table outlines how this compound can be incorporated within the structure of an IPM program.

Table 2: Role of this compound within an IPM Framework

IPM Component Integration Strategy for this compound
Monitoring & Thresholds This compound application is triggered only when scouting and monitoring confirm that pest populations have exceeded the economic threshold.
Prevention This compound is not used preventatively. Its integration relies on the success of prior preventative measures (e.g., cultural controls) failing to keep pests below thresholds.
Control (Chemical) When chemical control is justified, this compound can be selected as part of a planned resistance management strategy.

| Resistance Management | this compound is used within a strict rotation schedule with other insecticide groups (e.g., pyrethroids, diamides) to mitigate the selection for organophosphate-resistant pests. thebeatsheet.com.aunzpps.org |

By integrating this compound into a comprehensive IPM program, its efficacy can be preserved for longer, and the development of resistance in target pest populations can be delayed. researchgate.netnzpps.org This strategic use supports sustainable agriculture by reducing reliance on any single chemical control method. researchgate.net

Advanced Analytical Methodologies for Flupyrazofos Research

Chromatographic Techniques for Trace Analysis of Flupyrazofos and its Metabolites

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of this compound in various matrices. By separating the parent compound from its metabolites and from matrix interferences, accurate identification and quantification are made possible.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. When coupled with various detectors, it offers robust methods for quantification.

HPLC with UV-Vis Detection : This is a common and accessible method for analyzing compounds that possess a chromophore, a part of the molecule that absorbs ultraviolet or visible light. thermofisher.comnih.gov Detection is performed at a specific wavelength where the analyte absorbs maximally, allowing for quantification. nih.gov However, for compounds lacking a significant chromophore, detection may need to occur at a short, non-selective UV wavelength (e.g., 210 nm), which can sometimes compromise selectivity. nih.gov The sensitivity of HPLC-UV may be insufficient for trace-level analysis in complex samples compared to other detectors. mdpi.com

HPLC with Fluorescence Detection (FLD) : For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, HPLC-FLD offers significantly higher sensitivity and selectivity than UV-Vis detection. thermofisher.commeasurlabs.comthermofisher.com The detector excites the sample at one wavelength and measures the emitted light at a different, longer wavelength. measurlabs.com This technique is particularly useful for trace analysis in environmental and biological samples. measurlabs.comnih.gov The sensitivity of FLD can be 10 to 1,000 times greater than that of UV detectors. thermofisher.com In some cases, the sensitivity has been shown to be 83 times lower for a target analyte compared to UV detection in the same run. researchgate.net

Table 1: Comparison of HPLC Detection Systems for Compound Analysis

DetectorPrincipleSelectivitySensitivityTypical Analytes
UV-VisMeasures absorbance of light by chromophores. nih.govModerateµg to ng rangeCompounds with aromatic rings or double bonds. thermofisher.com
Fluorescence (FLD)Measures light emitted by fluorescent compounds (fluorophores) after excitation. measurlabs.comHighpg to fg rangeNaturally fluorescent compounds or those derivatized with a fluorescent tag. thermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov

UHPLC with Photodiode Array (PDA) Detection : A PDA detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector that scans a range of wavelengths simultaneously. thermofisher.com This provides a complete UV-Vis spectrum for each peak, aiding in peak purity assessment and compound identification. waters.com It is one of the most common detectors due to its versatility and affordability. nih.gov

UHPLC with Fluorescence Detection (FLD) : Coupling FLD with UHPLC enhances the analysis of trace fluorescent compounds. thermofisher.com The fast separation and narrow peaks of UHPLC demand an FLD with a high data acquisition rate and a low-volume flow cell to maintain resolution. thermofisher.com This combination is powerful for analyzing complex samples where high sensitivity and selectivity are paramount. mdpi.comlcms.cz

UHPLC with Tandem Mass Spectrometry (MS/MS) : This is a gold-standard technique for trace analysis. mdpi.com UHPLC-MS/MS combines the superior separation power of UHPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com This setup allows for the reliable quantification of this compound and its metabolites at very low concentrations in complex biological and environmental matrices. nih.govnih.gov The method often provides more accurate and precise measurements than HPLC-FLD. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile organic compounds. thermofisher.com For non-volatile metabolites of this compound, a derivatization step is required to make them volatile enough for GC analysis.

The sample is vaporized and separated in a capillary column before entering the mass spectrometer for detection. innovatechlabs.com GC-MS can be used to identify and quantify a wide range of metabolites, including alcohols, ketones, and terpenoids. nih.gov In the context of this compound, GC-MS has been used to study its aerobic soil metabolism. koreascience.kr The technique can be operated in full-scan mode to screen for unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification with higher sensitivity. thermofisher.comresearchgate.net For even greater selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) can be used. thermofisher.com

Table 2: Applications of Chromatographic Techniques in this compound Research

TechniqueAnalytesKey AdvantagesReference Application
HPLC-UVThis compound and metabolites with chromophoresRobust, widely available. nih.govQuantitative determination of compounds in pharmaceutical preparations. nih.gov
UHPLC-FLDTrace levels of fluorescent metabolitesHigh sensitivity and selectivity. thermofisher.commdpi.comDetermination of mycotoxins in cereals. mdpi.com
UHPLC-MS/MSTrace levels of this compound and its metabolitesSuperior sensitivity, selectivity, and accuracy. mdpi.comnih.govQuantification of antibiotics in blood spots. mdpi.com
GC-MSVolatile metabolites or non-volatile metabolites after derivatizationExcellent for separating complex mixtures of volatile compounds. thermofisher.comAnalysis of this compound metabolism in soil. koreascience.kr

Mass Spectrometry Applications in this compound Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an essential tool for the structural elucidation and sensitive quantification of this compound and its biotransformation products.

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. msaltd.co.ukwikipedia.org In a typical setup, a precursor ion (e.g., the molecular ion of a this compound metabolite) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org This process provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, offering exceptional specificity. researchgate.net

This high selectivity allows for the quantification of target analytes even in the presence of co-eluting matrix components, which is why LC-MS/MS is considered a gold-standard technique. mdpi.com Techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored, provide the highest sensitivity for targeted quantitative analysis. nih.govthermofisher.comijpras.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). ijpras.com This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites of this compound. thermofisher.comijpras.com

Instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS platforms. ijpras.com When coupled with liquid chromatography (LC-HRMS), these systems are primary tools for untargeted metabolomics studies. criver.comanimbiosci.org In such studies, all detectable ions in a sample are measured to create a comprehensive profile, which can then be compared between different sample groups to identify potential metabolites. embl.org The combination of accurate mass data for the precursor ion and the fragmentation patterns from MS/MS experiments provides a high degree of confidence in the structural elucidation of previously unknown compounds. ijpras.comcriver.com

Table 3: Mass Spectrometry Techniques in Metabolite Analysis

TechniqueKey FeaturePrimary ApplicationInstrumentation Example
Tandem MS (MS/MS)High selectivity and sensitivity through fragmentation. mdpi.commsaltd.co.ukTargeted quantification of known compounds (e.g., using MRM). ijpras.comTriple Quadrupole (QQQ). labmanager.com
High-Resolution MS (HRMS)High mass accuracy for elemental composition determination. ijpras.comUntargeted screening and identification of unknown metabolites. criver.comanimbiosci.orgQ-TOF, Orbitrap, FT-ICR. ijpras.com

Innovative Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex biological and environmental samples necessitates robust sample preparation and extraction techniques. waters.com These initial steps are critical for removing interfering substances, concentrating the analyte of interest, and ensuring the reliability of subsequent analytical measurements. rocker.com.tw Innovations in sample preparation have focused on miniaturization, automation, and improved selectivity to handle the challenges posed by matrices such as blood, plasma, urine, soil, and water. waters.comorganomation.com

Solid Phase Extraction (SPE) and Microextraction Methods (e.g., SPME, DLLME, MEPS)

Solid Phase Extraction (SPE) is a cornerstone of sample preparation in this compound analysis, offering a versatile and highly selective method for isolating the analyte from complex sample matrices. rocker.com.twlabmanager.com The technique relies on the partitioning of this compound between a solid sorbent and the liquid sample. organomation.com By carefully selecting the sorbent material (e.g., C18 for reversed-phase extraction of this moderately polar compound from polar matrices), this compound can be effectively retained while matrix interferences are washed away. organomation.com The retained analyte is then eluted with a small volume of an appropriate organic solvent, resulting in a cleaner and more concentrated extract ready for analysis. labmanager.com SPE is adaptable for various sample volumes and is amenable to automation, making it suitable for high-throughput applications. rocker.com.twlabmanager.com

Solid-Phase Microextraction (SPME) represents a significant advancement in miniaturized, solvent-free sample preparation. mdpi.com In SPME, a fused-silica fiber coated with a selective stationary phase is exposed directly to the sample or its headspace. mdpi.comsigmaaldrich.com this compound partitions from the matrix onto the fiber coating until equilibrium is reached. mdpi.com The fiber is then transferred to the injection port of a chromatographic system for thermal desorption and analysis. researchgate.net This technique is particularly advantageous for its simplicity, speed, and minimal solvent usage. mdpi.comresearchgate.net For an analyte like this compound, different fiber coatings can be evaluated to optimize extraction efficiency from various matrices. nih.gov In vivo SPME applications are also emerging, allowing for the sampling of analytes directly from living organisms, which could provide valuable data in toxicokinetic studies of this compound. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on the partitioning of the analyte between a small volume of extraction solvent and the aqueous sample. researchgate.netresearchgate.net In a typical DLLME procedure for this compound analysis, a mixture containing an extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., methanol (B129727) or acetonitrile) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction. researchgate.netmdpi.com After centrifugation, the sedimented organic phase containing the concentrated this compound is collected for analysis. researchgate.net The method is lauded for its high enrichment factor, low cost, and speed. nih.gov

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE, integrating the sorbent bed directly into a syringe. researchgate.netchromatographyonline.com This design allows for the processing of very small sample volumes (in the microliter range) and significantly reduces solvent consumption. chromatographyonline.comnih.gov The MEPS process involves drawing the sample through the packed bed, washing away interferences, and then eluting the retained this compound with a small volume of solvent directly into the analytical instrument. researchgate.netchromatographyonline.com MEPS can be semi-automated and the sorbent is often reusable, making it a cost-effective and efficient option for routine analysis in clinical and forensic toxicology. researchgate.netrsc.org

Table 1: Comparison of Microextraction Techniques for this compound Analysis

Feature Solid-Phase Microextraction (SPME) Dispersive Liquid-Liquid Microextraction (DLLME) Microextraction by Packed Sorbent (MEPS)
Principle Analyte partitions to a coated fiber. mdpi.com Analyte partitions into a dispersed solvent cloud. researchgate.net Miniaturized solid-phase extraction in a syringe. researchgate.net
Sample Volume µL to mL mL µL to mL. chromatographyonline.com
Solvent Usage Solvent-free (for extraction). mdpi.com Low (µL range). nih.gov Very low (µL range). chromatographyonline.com
Automation Easily automated. mdpi.com More complex to automate Easily automated. chromservis.eu
Key Advantages Simple, fast, solvent-free. mdpi.com High enrichment factor, rapid. nih.gov Low sample/solvent volume, reusable sorbent. researchgate.net
Potential Application for this compound Analysis in water, air, and biological fluids. mdpi.com Extraction from aqueous environmental and biological samples. mdpi.com Analysis in plasma, urine, and other biological matrices. nih.gov

Matrix Effects and Signal Suppression in this compound Analysis

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, which is a common technique for pesticide residue analysis, matrix effects are a significant concern. longdom.orgpsu.edu These effects arise from co-eluting endogenous components of the sample matrix (e.g., lipids, proteins, salts) that can interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. longdom.orgmdpi.com This interference can lead to either signal suppression (a decrease in the analyte signal) or, less commonly, signal enhancement. psu.edu

Signal suppression is the more prevalent issue and can lead to inaccurate quantification, reduced method sensitivity, and poor reproducibility. longdom.orgresearchgate.net The mechanism often involves competition for ionization between this compound and matrix components in the electrospray droplet, or changes in the physical properties of the droplet that hinder efficient ionization. researchgate.net For complex matrices like blood, plasma, or food extracts, phospholipids (B1166683) are often major contributors to matrix effects. researchgate.net

Several strategies can be employed to mitigate matrix effects in this compound analysis:

Effective Sample Cleanup: Techniques like SPE are crucial for removing a significant portion of interfering matrix components before analysis. nih.govdrawellanalytical.com

Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is a primary strategy. researchgate.netnih.gov

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing their impact on ionization. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is identical to the sample matrix can help to compensate for consistent matrix effects. drawellanalytical.comarborassays.com

Use of Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound, if available, is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte. researchgate.net

Table 2: Strategies to Mitigate Matrix Effects in this compound Analysis

Strategy Description Advantage
Sample Cleanup (e.g., SPE) Removes interfering compounds from the sample before injection. nih.gov Improves instrument robustness and reduces ion suppression. waters.com
Optimized Chromatography Separates the analyte from matrix components during the LC run. nih.gov Directly reduces co-elution and interference at the ion source. researchgate.net
Sample Dilution Reduces the concentration of all components, including interferences. researchgate.net Simple and can be effective, especially for strong matrix effects. researchgate.net
Matrix-Matched Calibration Calibrators are prepared in the same matrix as the samples. arborassays.com Compensates for signal suppression or enhancement. arborassays.com
Isotope-Labeled Internal Standard A labeled analog of the analyte is added to all samples and standards. researchgate.net Considered the gold standard for correcting variability, including matrix effects. researchgate.net

Bioanalytical Method Validation for this compound in Biological Samples

The validation of bioanalytical methods is a mandatory process to ensure that the method is reliable and reproducible for its intended use, which is the quantification of this compound in biological samples. ich.orgeuropa.eu Regulatory bodies like the FDA and EMA provide guidelines that outline the specific parameters to be evaluated. europa.eufda.gov A full validation is required when a new bioanalytical method is developed. ich.org

Rigorous Assessment of Method Sensitivity, Selectivity, and Linearity

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of this compound on the calibration curve that can be measured with acceptable accuracy and precision. unodc.orgfda.gov This is a critical parameter for toxicokinetic studies where low concentrations of the analyte may need to be monitored. nih.gov

Selectivity is the ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as metabolites, impurities, or endogenous substances. ich.orgfda.gov Selectivity is typically assessed by analyzing blank matrix samples from multiple sources to ensure that no significant interferences are observed at the retention time of this compound and its internal standard. ich.orgfda.gov The response from interfering components should not be more than 20% of the analyte response at the LLOQ. ich.org

Linearity demonstrates the proportional relationship between the concentration of this compound and the instrument's response over a defined range. nih.gov A calibration curve is generated using a series of standards of known concentrations. gabi-journal.net The linearity is evaluated by a suitable regression model, and the correlation coefficient (r) or coefficient of determination (r²) is used to assess the goodness of fit, which should ideally be close to 1. unodc.org

Evaluation of Recovery and Reproducibility in Complex Biomatrices

Recovery refers to the extraction efficiency of the analytical method. It is determined by comparing the analytical response of this compound from an extracted sample to the response of a non-extracted standard of the same concentration. fda.gov While high recovery is desirable, the most important aspect is that the recovery is consistent and reproducible across the concentration range and between samples. gabi-journal.net

Reproducibility , often assessed through inter-assay precision, evaluates the closeness of agreement between results from different analytical runs, potentially conducted on different days or by different analysts. nih.gov This is a measure of the method's ruggedness and its ability to produce reliable data over time. nih.gov Precision is typically expressed as the percent coefficient of variation (%CV), which should generally be within ±15% for quality control samples, and ±20% at the LLOQ. gabi-journal.net

Table 3: Key Parameters for Bioanalytical Method Validation of this compound

Parameter Description Typical Acceptance Criteria
Selectivity Ability to measure the analyte without interference. ich.org Response in blank matrix <20% of LLOQ response. ich.org
Sensitivity (LLOQ) Lowest quantifiable concentration. unodc.org Signal-to-noise ratio ≥ 5 or 10; accuracy and precision within ±20%. unodc.orggabi-journal.net
Linearity Proportionality of response to concentration. nih.gov Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured value to the true value. elementlabsolutions.com Mean concentration within ±15% of nominal (±20% at LLOQ). gabi-journal.net
Precision Degree of scatter between replicate measurements. elementlabsolutions.com Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). gabi-journal.net
Recovery Efficiency of the extraction procedure. fda.gov Should be consistent and reproducible. gabi-journal.net
Stability Analyte stability under various storage and handling conditions. fda.gov Concentration change within ±15% of the initial concentration.

Automation and High-Throughput Screening in this compound Analytical Chemistry

The demand for analyzing a large number of samples in areas such as environmental monitoring and toxicological studies has driven the adoption of automation and high-throughput screening (HTS) in the analytical chemistry of this compound. wikipedia.orgbmglabtech.com Automation involves using robotic systems to perform steps such as sample preparation, liquid handling, and injection, which increases throughput, improves reproducibility, and reduces manual labor. wikipedia.org

HTS platforms allow for the rapid testing of thousands of samples. bmglabtech.comevotec.com In the context of this compound research, HTS could be employed to screen for its effects on various enzymatic or cellular systems. nih.gov For instance, a fluorescence-based assay could be developed to screen for the inhibitory activity of this compound and its metabolites against specific enzymes in a 96-well or 384-well plate format. rsc.org

The integration of automated sample preparation systems, such as those for SPE or MEPS, with modern analytical instruments like LC-MS/MS, creates a powerful workflow for high-throughput quantitative analysis. googleapis.comresearchgate.net This allows for the efficient processing of large sample batches, which is essential for comprehensive environmental risk assessments or large-scale biomonitoring studies involving this compound. The use of robotics and dedicated software for instrument control and data processing is central to these high-throughput approaches. bmglabtech.com

Mechanistic Toxicology of Flupyrazofos Beyond Pest Control

Cellular and Subcellular Mechanisms of Flupyrazofos Toxicity in Non-Target Organisms

Publicly available scientific literature from the conducted research does not provide specific details on the cellular and subcellular mechanisms of this compound toxicity in non-target organisms. As a pyrazole (B372694) organophosphorus insecticide, its mode of action is expected to be similar to other compounds in this class, which typically involves the inhibition of acetylcholinesterase. However, specific studies detailing these mechanisms for this compound are not available.

Neurotoxicity at Cellular and Synaptic Levels

No specific studies on the cellular and synaptic level neurotoxicity of this compound in non-target organisms were identified in the available research.

Disruption of Cholinergic Signaling Pathways

While organophosphorus compounds are known to disrupt cholinergic signaling by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132), specific research detailing this process for this compound in non-target organisms is not present in the public domain.

Toxicokinetic Studies of this compound and its Metabolites in Biological Systems

Research into the toxicokinetics of this compound has been conducted, primarily focusing on metabolism within rat models. These studies provide insight into the biotransformation and disposition of the compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Comprehensive ADME profiles for this compound in a wide range of non-target organisms are not available in the reviewed literature. However, studies on its hepatic metabolism in rats provide partial insights into the "M" (Metabolism) component of ADME.

A study utilizing isolated perfused rat livers demonstrated rapid and high-efficiency metabolism of this compound. At a steady state, the mean extraction ratio of this compound was 0.93, with a clearance rate of 26.1 ml/min, which was close to the perfusate flow rate. nih.gov This indicates that the liver is a primary site of this compound metabolism. The primary metabolite identified in this system was 1-phenyl-3-trifluoromethyl-5-hydroxyprazole (PTMHP), which, along with its sulfate and glucuronide conjugates, accounted for 55.7% of the eliminated this compound. nih.gov Notably, the active metabolite, this compound oxon, was not detected in the outflow perfusate or bile in this specific experimental setup. nih.gov

Another study investigated the developmental toxicity of this compound in Sprague-Dawley rats, providing data on maternal and fetal outcomes at different exposure levels. The no-observed-adverse-effect levels (NOAELs) were determined to be 5 mg/kg for both dams and fetuses. nih.gov

Developmental Toxicity of this compound in Sprague-Dawley Rats nih.gov
EffectFinding
Maternal NOAEL5 mg/kg/day
Fetal NOAEL5 mg/kg/day
Effects at 12 mg/kg/dayMaternal mortality (4.2%), nasal discharge, some fetal skeletal retardation.
Effects at 30 mg/kg/dayMaternal mortality (4.3%), clinical toxicity signs, decreased food intake, suppressed body weight, increased organ weights (adrenal glands, kidney, heart), reduced fetal weight, increased incidence of fetal skeletal retardations.

Biotransformation Pathways and Enzyme Systems Involved

The biotransformation of this compound has been investigated in rat liver microsomes, identifying the key enzymatic processes involved. The primary metabolic pathway is an oxidative desulfuration reaction, converting the parent compound (a phosphorothioate) into its oxygen analog, this compound oxon. nih.govtandfonline.com This conversion is mediated by the Cytochrome P450 enzyme system. nih.govtandfonline.com

The resulting this compound oxon is a major metabolite and is subsequently converted to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP). nih.govtandfonline.com This latter step can occur via chemical hydrolysis and does not appear to be exclusively enzymatic. nih.govtandfonline.com Further metabolism of PTMHP involves conjugation reactions, leading to the formation of PTMHP-sulfate and PTMHP-glucuronide, which were identified in studies using perfused rat livers. nih.gov

Metabolites of this compound Identified in Rat Liver Studies
Metabolite NameAbbreviationStudy FindingCitation
O,O-diethyl O-(1-phenyl-3-trifluoromethylpyrazol-5-yl) phosphate (B84403)This compound oxonMajor metabolite produced by Cytochrome P450 in liver microsomes. nih.govtandfonline.com
1-phenyl-3-trifluoromethyl-5-hydroxyprazolePTMHPFormed from this compound oxon via hydrolysis. Also identified in perfused liver outflow. nih.govnih.govtandfonline.com
PTMHP-sulfateN/AConjugate of PTMHP identified in perfused liver outflow and bile. nih.gov
PTMHP-glucuronideN/AConjugate of PTMHP identified in perfused liver outflow and bile. nih.gov

Toxicogenomic and Proteomic Responses to this compound Exposure

No studies concerning the toxicogenomic or proteomic responses to this compound exposure in any organism were identified in the publicly available scientific literature.

Developmental and Reproductive Toxicology of this compound: Mechanistic Insights

Limited research is available regarding the detailed mechanistic insights into the developmental and reproductive toxicology of the organophosphorus insecticide, this compound. However, a key study in Sprague-Dawley rats has provided some initial data on its potential for developmental toxicity.

In this study, pregnant rats were administered this compound by gavage from days 7 to 17 of gestation. The findings from this research indicated that this compound induced fetal growth retardation, but only at doses that also caused maternal toxicity nih.gov.

At a dose of 30 mg/kg/day, significant maternal toxic effects were observed, including a mortality rate of 4.3%, clinical signs of toxicity, reduced food intake, and suppressed body weight. nih.gov. In the fetuses of this group, a reduction in fetal weight and an increased incidence of skeletal retardations were noted. However, litter size, sex ratio, and the number of implantations were not significantly affected nih.gov.

A lower dose of 12 mg/kg/day also resulted in some maternal toxicity, including a 4.2% mortality rate and nasal discharge, along with some instances of fetal skeletal retardation nih.gov. The no-observed-adverse-effect level (NOAEL) for both maternal and fetal toxicity was determined to be 5 mg/kg/day, as no adverse effects were observed at this dosage nih.gov.

The primary mechanism suggested by this study is that the observed fetal effects, such as reduced weight and skeletal issues, are secondary to the overt maternal toxicity. This implies that this compound may not be a direct developmental toxicant at dose levels that are not harmful to the mother nih.gov.

Currently, there is a lack of publicly available research focusing on the specific reproductive toxicology of this compound. Studies investigating its effects on male and female fertility, reproductive organs, and hormonal pathways have not been identified in the available scientific literature. Therefore, mechanistic insights into its reproductive toxicity cannot be provided at this time.

Developmental Toxicity of this compound in Rats

Dosage (mg/kg/day) Maternal Effects Fetal Effects
30 Mortality (4.3%), clinical toxicity signs, decreased food intake, suppressed body weight, increased organ weight (adrenal, kidney, heart) nih.gov Reduced fetal weight, increased incidence of skeletal retardations nih.gov
12 Mortality (4.2%), nasal discharge nih.gov Some fetal skeletal retardation nih.gov

Immunotoxicological and Endocrine-Disrupting Effects of this compound

There is a significant gap in the scientific literature regarding the immunotoxicological and endocrine-disrupting effects specifically attributable to this compound. As a pyrazole organophosphorus insecticide, its potential to interact with the immune and endocrine systems could be inferred from the broader class of organophosphorus compounds, but direct studies on this compound are not currently available.

Immunotoxicological Effects

No studies were identified that specifically investigated the effects of this compound on the immune system. Research into its potential to induce immunosuppression, hypersensitivity, or autoimmunity is absent from the public domain. Consequently, there is no data on the mechanistic pathways through which this compound might modulate immune responses, such as effects on cytokine production, lymphocyte proliferation, or macrophage function.

Endocrine-Disrupting Effects

Similarly, there is a lack of research on the endocrine-disrupting potential of this compound. Studies examining its ability to interfere with hormone synthesis, secretion, transport, binding, or elimination have not been published. Therefore, its potential to act as an agonist or antagonist of estrogen, androgen, or thyroid hormone receptors, and the subsequent mechanistic pathways, remains uninvestigated. While other phenylpyrazole insecticides have been studied for such effects, these findings cannot be directly extrapolated to this compound without specific research.

Due to the absence of research data, a detailed discussion of the immunotoxicological and endocrine-disrupting mechanisms of this compound is not possible at this time.

Computational and in Silico Modeling of Flupyrazofos

Molecular Docking and Dynamics Simulations of Flupyrazofos with Acetylcholinesterase

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), like this compound, and its target protein, acetylcholinesterase (AChE). mdpi.commedrxiv.org AChE is a critical enzyme in the nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine (B1216132). jrespharm.commdpi.com By inhibiting AChE, organophosphate insecticides like this compound cause a toxic accumulation of acetylcholine, leading to paralysis and death of the insect.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score or binding affinity. medrxiv.orgmdpi.com This is followed by molecular dynamics simulations, which provide a detailed view of the dynamic movements and conformational changes of the protein-ligand complex over time, confirming the stability of the docked pose. mdpi.complos.org

The binding of an inhibitor to acetylcholinesterase involves a variety of non-covalent interactions with key amino acid residues within the enzyme's active site. nih.gov The active site of AChE is located at the bottom of a deep, narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. jrespharm.comnih.govnih.gov

Molecular docking studies of various inhibitors with AChE have identified several key residues crucial for ligand binding. mdpi.comnih.gov While specific studies on this compound are not publicly detailed, the analysis would focus on characterizing interactions such as:

Hydrogen Bonds: These form between hydrogen bond donors and acceptors on both the ligand and the protein, providing directional and specific interactions. Key residues in AChE known to form hydrogen bonds include tyrosine and serine. jrespharm.com

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and hydrophobic amino acid residues in the binding pocket, such as tryptophan, tyrosine, and phenylalanine. jrespharm.com

π-π Stacking and Cation-π Interactions: The aromatic rings present in many inhibitors can engage in π-π stacking interactions with aromatic residues like tryptophan (e.g., Trp86, Trp286) and tyrosine (e.g., Tyr337). mdpi.com Cation-π interactions are also significant, particularly at the anionic subsite. mdpi.com

Molecular dynamics simulations would further elaborate on these findings by assessing the stability of the this compound-AChE complex. By simulating the movements of atoms over a period of nanoseconds, researchers can confirm whether the key binding interactions identified in docking are maintained, providing confidence in the proposed binding mode. plos.orgmdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability of the complex. mdpi.com

Table 1: Key Amino Acid Residues in the Acetylcholinesterase (AChE) Active Site Involved in Ligand Binding This table is a generalized representation based on studies of various AChE inhibitors.

Interaction Type Key Amino Acid Residues Location/Role in AChE
Anionic Subsite Trp84, Phe330 Binds the quaternary ammonium (B1175870) group of acetylcholine.
Acyl Pocket Phe288, Phe290 Accommodates the acetyl group of the substrate.
Catalytic Triad (B1167595) Ser203, His447, Glu334 Directly involved in the hydrolysis of acetylcholine. nih.gov
Peripheral Anionic Site (PAS) Tyr70, Asp72, Tyr121, Trp279, Tyr334 Located at the gorge entrance, involved in allosteric inhibition. jrespharm.comnih.gov
Oxyanion Hole Gly118, Gly119, Ala201 Stabilizes the transition state during catalysis. jrespharm.com

In silico (computer-based) screening is a method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, such as AChE. mdpi.comnih.gov This process allows researchers to evaluate thousands or even millions of molecules virtually, saving significant time and resources compared to traditional high-throughput screening. japsonline.com

The process for discovering novel this compound analogues would typically involve these steps:

Template-Based Search: Using the known structure of this compound as a template, virtual libraries of compounds are searched for structural analogues. japsonline.com

Virtual Screening via Molecular Docking: The identified analogues are then docked into the active site of a validated 3D model of AChE. The docking program calculates the binding affinity for each compound, ranking them based on their potential to inhibit the enzyme. mdpi.com

Filtering and Prioritization: The top-ranked compounds are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure they have favorable pharmacokinetic profiles. japsonline.commdpi.com

Hit-to-Lead Optimization: The most promising candidates ("hits") can be further optimized by making small chemical modifications to improve potency, selectivity, and safety profiles before they are synthesized for experimental testing. japsonline.com

This approach facilitates the rational design of new insecticides with potentially higher efficacy, greater selectivity towards insect AChE over vertebrate versions, or improved environmental profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. researchgate.netniscpr.res.in By analyzing a series of known this compound derivatives and their corresponding measured activities, a QSAR model can be developed to predict the activity of new, untested derivatives. These models are crucial for guiding the synthesis of more effective and safer chemicals and are recognized by regulatory bodies for risk assessment. europa.eunih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build the model. researchgate.netx-mol.net

For this compound derivatives, QSAR models can be developed to predict their insecticidal potency (e.g., LD50 or LC50 values). nih.gov The goal is to identify the key molecular features that contribute positively or negatively to the insecticidal effect.

A validated QSAR model can provide valuable insights. For example, a model might reveal that increasing the steric bulk in a certain part of the molecule enhances activity, while adding a hydrogen-bond donor in another region decreases it. This information allows chemists to prioritize the synthesis of compounds that are predicted to be highly active. researchgate.netx-mol.net

Furthermore, QSAR can be used to model target specificity. By developing separate models for insect AChE and a non-target organism's AChE (e.g., from humans or fish), it is possible to identify structural attributes that lead to selective toxicity. This helps in designing insecticides that are potent against pests but have minimal impact on non-target species.

Table 2: General Steps in Developing a QSAR Model for Insecticidal Activity

Step Description Example Tools/Methods
1. Data Collection Compile a dataset of this compound derivatives with experimentally measured insecticidal activity (e.g., LC50). Scientific literature, internal company data.
2. Structure Preparation Generate and optimize the 3D structures of all compounds in the dataset. Molecular modeling software.
3. Descriptor Calculation Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical). Software like DRAGON, MOE. niscpr.res.innih.gov
4. Model Building Use statistical methods to build a mathematical equation linking descriptors to activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net
5. Model Validation Assess the statistical quality and predictive power of the model using internal (cross-validation) and external validation sets. R², Q², R²pred. x-mol.net
6. Interpretation & Prediction Interpret the model to understand structure-activity relationships and use it to predict the activity of new compounds. Contour maps, statistical analysis. x-mol.net

Beyond predicting efficacy, QSAR models are extensively used in regulatory toxicology to predict the environmental fate and potential hazards of chemicals. nih.govnih.gov This is particularly important for pesticides like this compound to ensure their use does not pose an undue risk to the environment or human health. nih.gov

Predictive models can be built for a variety of critical endpoints:

Environmental Fate: Models can predict properties like biodegradability, bioaccumulation potential in aquatic organisms, soil sorption (Koc), and water solubility. This information helps in assessing how long the compound will persist in the environment and where it is likely to accumulate. nih.govqsartoolbox.org

Ecotoxicological Endpoints: QSAR can predict acute toxicity to non-target organisms such as fish, daphnia, and algae. nih.govvegahub.eu

Human Health Endpoints: Models are available to predict various mammalian toxicological endpoints, including mutagenicity, carcinogenicity, developmental toxicity, and skin sensitization. qsartoolbox.orgnorman-network.comtoxicology.org

These predictive models are valuable tools for prioritizing chemicals for further testing and for filling data gaps in regulatory submissions, thereby reducing the need for animal testing. europa.eunih.gov

Table 3: Examples of Endpoints Predictable by QSAR Models

Category Specific Endpoint Relevance
Physicochemical Properties Water Solubility, Vapor Pressure Determines environmental distribution. qsartoolbox.org
Environmental Fate Biodegradation, Bioaccumulation (BCF) Assesses persistence and potential to enter the food chain. nih.govqsartoolbox.org
Ecotoxicology Fish Acute Toxicity (LC50), Daphnia Immobilisation (EC50) Evaluates risk to aquatic ecosystems. vegahub.eu
Human Health Toxicology Mutagenicity (Ames test), Carcinogenicity, Skin Sensitization Assesses potential human health hazards. vegahub.eutoxicology.org

Density Functional Theory (DFT) Applications in this compound Structural and Reactivity Studies

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgtuwien.ac.at It has become a popular and versatile tool in computational chemistry for calculating a wide range of molecular properties from first principles, without the need for experimental parameters. tuwien.ac.atmdpi.com

For a compound like this compound, DFT can provide fundamental insights into its structural and electronic properties, which ultimately govern its reactivity and interaction with its biological target. rsc.org

Applications of DFT in the study of this compound would include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MESP can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions. mdpi.com

Reactivity Descriptors: DFT can be used to calculate a variety of "conceptual DFT" descriptors like chemical potential, hardness, and electrophilicity, which help in predicting the chemical reactivity of the molecule. mdpi.comrsc.org

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data (e.g., from infrared spectroscopy) to confirm the molecular structure.

This detailed understanding of the electronic structure and reactivity of this compound is invaluable for explaining its mechanism of action at a sub-molecular level and for the rational design of new, improved derivatives. x-mol.net

Table 4: Molecular Properties of this compound Derivable from DFT Calculations

Property Description Application
Optimized Molecular Geometry The lowest energy 3D structure of the molecule. Provides the most stable conformation for use in docking studies.
Molecular Electrostatic Potential (MESP) A map of electrostatic potential on the electron density surface. Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals. The energy gap between HOMO and LUMO indicates chemical reactivity and stability.
Global Reactivity Descriptors Chemical Hardness, Electrophilicity Index. Quantifies the molecule's resistance to change in its electron distribution and its capacity to accept electrons. rsc.org
Atomic Charges The distribution of charge among the atoms in the molecule. Helps explain the molecule's polarity and its interaction with the AChE active site.

Elucidation of Electronic Structure and Chemical Reactivity

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties. nih.gov By applying DFT, it is possible to calculate a range of molecular and electronic properties for this compound that dictate its behavior.

Research Findings:

DFT calculations can be employed to determine the optimized molecular geometry of this compound in its ground state. From this, key quantum chemical parameters that describe its reactivity can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

Further analysis of the electronic structure provides descriptors such as electronegativity, chemical hardness, and softness. These parameters help in understanding the donor-acceptor characteristics of the molecule. For instance, a molecule with high softness is more polarizable and prone to chemical reactions. nih.gov Additionally, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites on the this compound molecule. These sites are crucial for predicting how the molecule will interact with biological targets, such as enzymes, or how it will undergo degradation in the environment. While specific DFT studies on this compound are not widely published, the methodologies are well-established for other complex organic molecules and pesticides. nih.gov

Table 1: Representative Quantum Chemical Parameters and Their Significance in Reactivity Analysis

Parameter Symbol Significance for Chemical Reactivity
HOMO Energy EHOMO Indicates the molecule's ability to donate electrons. Higher energy suggests greater electron-donating capacity.
LUMO Energy ELUMO Indicates the molecule's ability to accept electrons. Lower energy suggests greater electron-accepting capacity.
HOMO-LUMO Gap ΔE Represents the chemical stability and reactivity. A smaller gap implies lower kinetic stability and higher reactivity.
Chemical Hardness η Measures resistance to change in electron distribution. Harder molecules are less reactive.
Chemical Softness S The reciprocal of hardness. Softer molecules are more polarizable and more reactive.
Electronegativity χ Describes the power of an atom or molecule to attract electrons towards itself.
Molecular Electrostatic Potential (MEP) A 3D map showing regions of positive (electron-poor, electrophilic) and negative (electron-rich, nucleophilic) potential, predicting sites for intermolecular interactions.

Spectroscopic Property Predictions and Characterization

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is vital for their identification and characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for predicting electronic absorption spectra (UV-Vis). nih.govfaccts.de

Research Findings:

By applying TD-DFT calculations, it is possible to simulate the UV-Vis absorption spectrum of this compound. faccts.de This involves calculating the transition energies from the ground state to various excited states. nih.govfaccts.de The results can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.gov These theoretical spectra can be invaluable for interpreting experimental data and identifying the compound in various matrices.

Similarly, other computational methods can predict vibrational spectra (Infrared and Raman) by calculating the frequencies of normal modes of vibration. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing a complete, predicted spectroscopic profile of the molecule. The accuracy of these predictions is often enhanced by using a solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent environment. rsc.orgscirp.org

Table 2: Predicted Spectroscopic Data from Computational Models

Spectroscopic Technique Predicted Parameter Computational Method
UV-Vis Spectroscopy λmax (absorption maxima), Oscillator Strength Time-Dependent DFT (TD-DFT)
Infrared (IR) Spectroscopy Vibrational Frequencies (cm-1), Intensities DFT
NMR Spectroscopy Chemical Shifts (ppm), Coupling Constants (Hz) DFT with GIAO method

Advanced Computational Approaches for Environmental Fate Modeling of this compound

Understanding the environmental fate of a pesticide—its transport, distribution, and degradation—is essential for assessing its environmental impact. mdpi.com Advanced computational models have become indispensable tools for this purpose, moving beyond simple estimations to dynamic and integrated simulations. rsc.orgrsc.org

Research Findings:

The environmental behavior of pesticides like this compound is governed by processes such as adsorption to soil, leaching into water, volatilization, and degradation (biotic and abiotic). mdpi.comfrontiersin.org Multimedia environmental fate models, such as fugacity-based models, can simulate the partitioning of this compound between different environmental compartments like air, water, soil, and sediment. rsc.org

More advanced approaches involve dynamic, multispecies models that can track not only the parent compound but also its key transformation products. frontiersin.org For instance, a model could simulate the degradation of this compound in soil and the subsequent transport of its metabolites into groundwater. frontiersin.org These models incorporate a wide range of input parameters, including the chemical's physical properties (solubility, vapor pressure), degradation half-lives, and environmental characteristics (soil type, climate conditions). mdpi.com

Challenges in this field include parameter uncertainty and the complexity of real-world environmental systems. rsc.org To address this, modern approaches integrate machine learning techniques and Bayesian inference methods to handle data gaps and quantify uncertainty in model predictions. mdpi.com Such models are crucial for regulatory risk assessment, helping to predict environmental concentrations and potential exposure levels. rsc.org

Table 3: Types of Environmental Fate Models and Their Applications

Model Type Description Application for this compound
Multimedia Models Simulates partitioning and fate across multiple environmental compartments (air, water, soil, sediment). rsc.org Assessing the overall distribution and persistence of this compound in the environment.
Leaching Models (e.g., PEARL, PRZM) Focuses on the vertical movement of substances through the soil profile into groundwater. frontiersin.org Predicting the potential for groundwater contamination by this compound and its metabolites.
Runoff Models Simulates the transport of chemicals from treated fields into surface water bodies via runoff. rsc.org Estimating concentrations of this compound in adjacent rivers and lakes following application.
Spatially Explicit Models Incorporates geographic variability in environmental conditions and application rates. Conducting site-specific risk assessments and evaluating management strategies.

Computational Toxicology and Risk Prediction for this compound Exposure

Computational toxicology utilizes in silico methods to predict the potential toxicity of chemicals and to support risk assessment, often reducing the need for extensive animal testing. toxstrategies.comijraset.com These approaches are part of a "next-generation" risk assessment framework that integrates data from high-throughput screening, -omics technologies, and advanced modeling. frontiersin.org

Research Findings:

For a pesticide like this compound, computational toxicology can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can predict toxicity endpoints by correlating chemical structure with biological activity. wiley.com For organophosphates, a key mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme. Molecular docking simulations can model the interaction between this compound and the active site of AChE, predicting its binding affinity and inhibitory potential.

A powerful strategy involves using data from high-throughput in vitro assays, such as those from the ToxCast™ program, and applying in vitro to in vivo extrapolation (IVIVE). nih.gov IVIVE uses computational models to translate effective concentrations from cell-based assays into equivalent doses in whole organisms (Administered Equivalent Doses, AEDs). nih.gov This approach has been successfully used to predict in vivo toxicity for other pesticides, including the organophosphate Chlorpyrifos (B1668852). nih.gov By combining these hazard predictions with exposure estimates from models like ExpoCast, a Margin of Exposure (MoE) can be calculated to characterize the potential risk to human health. toxstrategies.com These computational tools are vital for prioritizing chemicals for further testing and for making regulatory decisions. wiley.comnih.gov

Table 4: Computational Toxicology Approaches for Risk Prediction

Approach Description Application for this compound
QSAR Models Statistical models that relate chemical structure to toxicological endpoints. wiley.com Predict general toxicity, carcinogenicity, or mutagenicity based on the molecular structure of this compound.
Molecular Docking Simulates the binding of a ligand (this compound) to the active site of a biological target (e.g., AChE). Predict the potential for acetylcholinesterase inhibition, a key toxicity mechanism for organophosphates.
ToxCast™ with IVIVE Uses high-throughput in vitro screening data and pharmacokinetic modeling to predict in vivo toxicity. nih.gov Estimate the dose at which this compound might cause adverse effects in humans or other organisms.
High-Throughput Toxicokinetics (HTTK) Models the absorption, distribution, metabolism, and excretion of a chemical to predict internal concentrations. nih.gov Refine dose-response assessment and understand potential variability across different populations.

Future Research Directions and Sustainable Management Strategies for Flupyrazofos

Development of Environmentally Benign and Sustainable Flupyrazofos Formulations

Future research should prioritize the development of advanced formulations of this compound that enhance its efficiency while minimizing off-target effects. Controlled-release formulations, for instance, are designed to release the active ingredient at a specific rate and location, thereby increasing therapeutic benefits. nih.gov These systems can be engineered to respond to specific stimuli, such as pH or temperature, closely mimicking natural biological processes. pharmaceutical-journal.com

Nano-formulations represent a particularly promising avenue for creating more sustainable pesticide delivery systems. mdpi.comnih.gov By encapsulating this compound in nanoparticles, it is possible to improve its solubility, bioavailability, and stability, while enabling targeted delivery and controlled release. nih.gov This approach can reduce the total amount of pesticide needed and limit its dispersal into the environment. Research into various nano-carriers, such as solid lipid nanoparticles (SLNs) and polymer-based nanoparticles, could yield significant advancements in this compound formulations. nih.gov

Table 1: Examples of Controlled-Release Formulation Technologies

Formulation Type Release Mechanism Potential Advantages for this compound
Matrix Systems The active ingredient is dispersed within a polymer matrix and is released as the matrix erodes or through diffusion. ascendiacdmo.com Simple manufacturing, potential for zero-order release.
Reservoir Systems The active ingredient is enclosed within a semi-permeable membrane, and release is controlled by diffusion across the membrane. ascendiacdmo.com Constant release rate, protection of the active ingredient.
Osmotic Pump Systems Osmotic pressure is used to deliver the active ingredient at a controlled rate through a small orifice. pharmaceutical-journal.com High degree of control over release rate, independent of environmental pH.

| Nano-encapsulation | The active ingredient is encapsulated within nano-sized carriers like polymers or lipids. nih.gov | Improved solubility and bioavailability, targeted delivery, protection from degradation. nih.gov |

Research on Synergistic and Antagonistic Interactions of this compound with Other Chemical Stressors

In agricultural settings, this compound is rarely used in isolation. It is often part of a broader pest management program that includes other pesticides, such as fungicides and herbicides. Therefore, understanding the interactions between this compound and other chemical stressors is crucial. These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the combined effect is less than the sum of individual effects). medicine.dp.uanih.gov

For example, studies on other insecticides have shown that binary mixtures can enhance toxicity against target pests, potentially allowing for lower application rates. medicine.dp.ua Conversely, some combinations can lead to reduced efficacy or unforeseen negative impacts on non-target organisms. Research has demonstrated that the interaction patterns can depend on both the specific combination of insecticides and their ratio. medicine.dp.ua Future studies should investigate the interactions of this compound with commonly used agricultural chemicals to develop more effective and safer integrated pest management (IPM) strategies. researchgate.net

Table 2: Examples of Pesticide Interactions

Interacting Pesticide Classes Type of Interaction Observed Effect
Neonicotinoid and Phenylpyrazole Synergistic Increased toxicity in binary mixtures compared to individual applications. medicine.dp.ua
Avermectin and Neonicotinoid Synergistic The combination of ivermectin/acetamiprid (B1664982) produced a high synergistic effect. medicine.dp.ua

Bioremediation and Phytoremediation Technologies for this compound Contaminated Sites

Bioremediation and phytoremediation offer promising, cost-effective, and environmentally friendly approaches for cleaning up sites contaminated with pesticide residues. mdpi.comhchforum.com Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down pollutants into less toxic substances. mdpi.com Research has identified various microbial strains capable of degrading organophosphate pesticides, often using them as a source of carbon or phosphorus. nih.govresearchgate.net Future research should focus on isolating and characterizing microbial consortia that can effectively degrade this compound and its metabolites. The efficiency of bioremediation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. researchgate.net

Phytoremediation involves the use of plants to remove, degrade, or stabilize contaminants in soil and water. hchforum.comresearchgate.netcpsjournal.org Plants can absorb pesticides through their roots and either store them in their tissues (phytoextraction) or break them down into less harmful compounds (phytodegradation). researchgate.netcpsjournal.org The rhizosphere, the soil region around plant roots, often harbors a high diversity of microorganisms that can contribute to the degradation of pesticides. researchgate.net Identifying plant species that are tolerant to this compound and have a high capacity for its uptake and degradation is a key area for future research.

Table 3: Microorganisms with Potential for Organophosphate Bioremediation

Microorganism Type Examples Degradation Mechanism
Bacteria Enterobacter sp., Bacillus sp., Pseudomonas sp. Hydrolysis of the phosphate (B84403) ester bond, utilization of breakdown products as carbon or phosphorus sources. nih.govmdpi.com
Fungi Aspergillus sp., Penicillium sp. Co-metabolism, where the fungus degrades the pesticide while growing on another substrate. mdpi.com

| Algae | Chlamydomonas mexicana | Accumulation of the pesticide in cells followed by degradation. mdpi.com |

Advanced Monitoring and Early Warning Systems for this compound Residues in Environmental and Biological Samples

The development of sensitive and rapid analytical methods is essential for monitoring this compound residues in the environment and in food products. Current methods for pesticide residue analysis often involve techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) and gas chromatography/tandem mass spectrometry (GC/MS/MS). fda.gov.twnih.gov While highly accurate, these methods can be time-consuming and require sophisticated laboratory equipment. An isocratic high-performance liquid chromatography (HPLC) system with UV detection has been developed for the simultaneous determination of this compound and its metabolites in rat plasma. nih.gov

Future research should focus on developing advanced monitoring tools, such as biosensors, for the on-site and real-time detection of this compound. europa.eu Biosensors utilize biological recognition elements, like enzymes or antibodies, coupled with a transducer to generate a measurable signal in the presence of the target analyte. mdpi.com Esterase-based biosensors have shown promise for the detection of organophosphate pesticides. europa.eu The development of multiplex biosensors could allow for the simultaneous detection of this compound and other relevant pesticides. mdpi.com

Table 4: Advanced Analytical Techniques for Pesticide Residue Detection

Technique Principle Advantages
LC/MS/MS Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. fda.gov.twnih.gov High sensitivity and selectivity, suitable for a wide range of compounds. nih.gov
GC/MS/MS Separates volatile compounds in the gas phase and identifies them by their mass-to-charge ratio. fda.gov.twnih.gov Excellent for volatile and semi-volatile pesticides. nih.gov
Biosensors Utilizes a biological component (e.g., enzyme, antibody) to detect the target analyte and a transducer to convert this interaction into a signal. europa.eumdpi.com Potential for rapid, on-site, and real-time monitoring. europa.eu

| Immunoassays | Based on the specific binding of an antibody to the target pesticide. | High specificity and sensitivity, can be adapted for high-throughput screening. |

Integration of this compound Research into Policy Frameworks and Regulatory Science

To ensure the sustainable management of this compound, it is imperative that scientific research findings are effectively integrated into policy frameworks and regulatory science. sgr.org.uk This involves a continuous dialogue between researchers, policymakers, and other stakeholders to ensure that regulations are based on the most current scientific understanding of the pesticide's behavior and impacts. uni-hannover.de

Policy frameworks should support and incentivize the adoption of sustainable pest management practices, such as IPM, which can reduce reliance on chemical pesticides. nih.govmdpi.com Research on the environmental fate, ecotoxicology, and potential for resistance development of this compound should inform the establishment of maximum residue limits (MRLs) in food and the environment. Furthermore, policies should promote the development and adoption of the advanced formulations, remediation technologies, and monitoring systems discussed in the preceding sections. A proactive, science-based approach to pesticide policy is essential for protecting human health and the environment while ensuring food security. sgr.org.uknih.govtandfonline.com

Q & A

Q. What are the key chemical properties and synthesis pathways of Flupyrazofos?

this compound (C₁₄H₁₆F₃N₂O₃PS) is synthesized via cyclocondensation and dechlorination reactions involving ethyl 4,4,4-trifluoroacetoacetate, phenylhydrazine, and diethyl phosphorochloridate. Its molecular structure includes a trifluoromethylpyrazole core linked to a phosphorothioate group, critical for insecticidal activity. Methodologically, synthesis optimization requires precise stoichiometric control and inert atmospheric conditions to minimize side reactions. Characterization via NMR and mass spectrometry is essential to confirm purity .

Q. How is this compound identified and quantified in experimental matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, in rat liver perfusion studies, this compound and its metabolites (e.g., PTMHP, PTMHP-sulfate) were resolved using a C18 column with mobile phases optimized for polarity gradients. Calibration curves should span 0.1–100 μM, with recovery rates validated using spiked samples .

Q. What are the acute toxicity profiles of this compound in mammalian models?

Acute toxicity studies in rats and mice report LD₅₀ values via oral and dermal exposure. For instance, a 1998 study observed mortality thresholds at 250 mg/kg (oral) and >500 mg/kg (dermal) in rats. Histopathological analysis of hepatic and renal tissues post-exposure is critical for assessing organ-specific toxicity. Control groups must account for solvent effects (e.g., dimethyl sulfoxide) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what are the implications for toxicity?

In isolated rat liver perfusions, this compound is metabolized to PTMHP (55.7% of eliminated parent compound) and conjugated to sulfates/glucuronides. Notably, the toxic metabolite this compound oxon (O-desethyl derivative) was undetected, suggesting species-specific detoxification mechanisms. Advanced studies should incorporate LC-MS/MS for metabolite profiling and comparative genomics to identify cytochrome P450 isoforms involved .

Q. How can experimental design address contradictions in this compound’ environmental persistence data?

Discrepancies in half-life (t₁/₂) values (e.g., soil vs. aquatic systems) may arise from variable organic matter content or microbial activity. A robust design includes:

  • Controlled mesocosms : Simulate environmental conditions (pH, temperature, microbial consortia).
  • Isotopic labeling : Use ¹⁴C-labeled this compound to track degradation pathways.
  • Statistical modeling : Apply ANOVA to differentiate degradation rates across matrices .

Q. What methodologies optimize formulation stability in emulsifiable concentrates containing this compound?

In emulsifiable concentrates (e.g., with amides and hydrocarbons), stability depends on:

  • Surfactant selection : Nonionic surfactants (e.g., ethoxylated castor oil) improve emulsion stability.
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months, monitoring phase separation and active ingredient degradation via HPLC.
  • Synergist screening : Evaluate adjuvants (e.g., piperonyl butoxide) for enhanced bioactivity .

Methodological Guidance Tables

Q. Table 1. Key Metabolic Parameters of this compound in Rat Liver Perfusion

ParameterValue (±SD)Method
Extraction ratio0.93 (±0.01)HPLC-UV
Clearance (ml/min)26.1 (±0.2)Perfusate flow rate
PTMHP recovery (%)55.7 (±5.8)LC-MS/MS validation

Q. Table 2. Stability Testing Protocol for Emulsifiable Concentrates

ConditionDurationMetrics Assessed
40°C, 75% RH6 monthsPhase separation, potency
Freeze-thaw cycles (-20°C)3 cyclesViscosity, pH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.